molecular formula C19H22FN3O3 B1682832 Vebufloxacin CAS No. 79644-90-9

Vebufloxacin

Cat. No.: B1682832
CAS No.: 79644-90-9
M. Wt: 359.4 g/mol
InChI Key: JATLJHBAMQKRDH-UHFFFAOYSA-N
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Description

Vebufloxacin is an antibiotic.

Properties

IUPAC Name

7-fluoro-12-methyl-8-(4-methylpiperazin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-11-3-4-12-16-13(18(24)14(19(25)26)10-23(11)16)9-15(20)17(12)22-7-5-21(2)6-8-22/h9-11H,3-8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATLJHBAMQKRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868532
Record name 9-Fluoro-5-methyl-8-(4-methylpiperazin-1-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79644-90-9
Record name Vebufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079644909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXI3MP1G46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vebufloxacin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebufloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure and general properties of this compound, framed within the context of the broader fluoroquinolone class due to the limited availability of specific data for this particular compound. The information herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Chemical Structure and Identity

This compound is a tricyclic fluoroquinolone derivative. Its chemical identity is summarized in the table below.

IdentifierValue
IUPAC Name 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 9-fluoro-6,7-dihydro-5-methyl-8-(4-methyl-1-piperazinyl)-1-oxo-
CAS Number 79644-90-9
Chemical Formula C₁₉H₂₂FN₃O₃
Molecular Weight 359.40 g/mol
Synonyms Benofloxacin

Mechanism of Action

Like other fluoroquinolones, this compound is presumed to exert its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme is the primary target in many Gram-negative bacteria.[6][7] It introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA double helix during replication.[8][9]

  • Topoisomerase IV: This enzyme is the main target in many Gram-positive bacteria.[6][7] It is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[10][11]

By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones block the re-ligation step of the enzymatic reaction.[5] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[10][11]

G cluster_replication Bacterial DNA Replication cluster_segregation Chromosome Segregation DNA DNA Unwinding Unwinding DNA->Unwinding DNA Gyrase (relieves supercoiling) ReplicationFork Replication Fork Unwinding->ReplicationFork DaughterDNA Daughter DNA ReplicationFork->DaughterDNA DNA Polymerase CatenatedDNA Catenated Daughter Chromosomes SegregatedDNA Segregated Chromosomes CatenatedDNA->SegregatedDNA Topoisomerase IV (decatenation) This compound This compound This compound->Unwinding Inhibition of DNA Gyrase This compound->CatenatedDNA Inhibition of Topoisomerase IV

Diagram 1: Mechanism of action of this compound.

Antibacterial Spectrum

Fluoroquinolones are characterized by their broad-spectrum activity.[2][12] While specific data for this compound is limited, fluoroquinolones, in general, are effective against a variety of pathogens.[1][13][14]

Bacterial GroupGeneral Susceptibility to Broad-Spectrum Fluoroquinolones
Gram-positive aerobes Generally susceptible, including some strains of Staphylococcus aureus and Streptococcus pneumoniae.[15][16]
Gram-negative aerobes Generally susceptible, including members of the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa.[16][17]
Atypical bacteria Often effective against organisms like Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[6]
Anaerobes Activity varies among different fluoroquinolones; some later-generation agents have enhanced anaerobic coverage.[12]

Note: The actual in vitro activity of this compound against specific bacterial isolates can only be determined through susceptibility testing.

Quantitative Data: Antibacterial Efficacy

The in vitro potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined laboratory conditions.[18] MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of a panel of bacterial isolates, respectively.

OrganismLevofloxacin MIC Range (µg/mL)
Escherichia coli≤0.25 - >32
Klebsiella pneumoniae≤0.25 - >32
Pseudomonas aeruginosa≤0.5 - >32
Staphylococcus aureus (methicillin-susceptible)≤0.12 - 4
Streptococcus pneumoniae≤1 - >16

Data sourced from publicly available clinical susceptibility data.[19][20][21][22][23] These values are for illustrative purposes only and do not represent the efficacy of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized experimental workflow for determining the MIC of an antibacterial agent like this compound is outlined below. The broth microdilution method is a commonly used technique.[24][25]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading VebufloxacinStock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions of this compound in Microtiter Plate VebufloxacinStock->SerialDilution BacterialCulture Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension BacterialCulture->Inoculation Media Prepare Cation-Adjusted Mueller-Hinton Broth Media->SerialDilution SerialDilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Controls Include Positive (no drug) and Negative (no bacteria) Controls Controls->Incubate ReadMIC Visually or Spectrophotometrically Determine Lowest Concentration with No Visible Growth (MIC) Incubate->ReadMIC

Diagram 2: General workflow for MIC determination.

Methodology:

  • Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The this compound stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to create a range of decreasing drug concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive control wells (broth and bacteria, no drug) and negative control wells (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound is a fluoroquinolone antibiotic with a chemical structure indicative of broad-spectrum antibacterial activity. While specific experimental data for this compound are limited in the public domain, its mechanism of action is understood to be the inhibition of bacterial DNA gyrase and topoisomerase IV. The methodologies and general properties described in this guide, based on the well-established characteristics of the fluoroquinolone class, provide a foundational framework for researchers and drug development professionals interested in the further investigation of this compound and related compounds. Further experimental studies are warranted to fully characterize its physical, chemical, and biological properties.

References

Vebufloxacin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebufloxacin, also known as OPC-7251 and benofloxacin, is a fluoroquinolone antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from in vitro studies. It includes detailed experimental methodologies for key assays and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

As a member of the fluoroquinolone class, this compound's primary mechanism of action is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By targeting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme plays a critical role in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

This compound forms a stable ternary complex with the enzyme and DNA, trapping the enzyme in its cleavage-competent state and leading to double-strand DNA breaks.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against key bacterial enzymes and various bacterial species.

Table 1: this compound (Nadifloxacin/OPC-7251) IC50 Values against Staphylococcus aureus Enzymes [1]

EnzymeIC50 (mg/L)
DNA Gyrase8.83
Topoisomerase IV3.22

Table 2: this compound (OPC-7251) Minimum Inhibitory Concentration (MIC) Values [1][3][4]

Bacterial SpeciesMIC50 (mg/L)
Propionibacterium acnes0.25
Propionibacterium granulosum0.125
Staphylococcus aureus0.03
Coagulase-negative staphylococci0.06
Staphylococcus epidermidis0.024 - 0.10

Experimental Protocols

DNA Gyrase and Topoisomerase IV Inhibition Assays (General Protocol)

While specific, detailed protocols for the IC50 determination of this compound are not publicly available, the following represents a general methodology for assessing the inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.[5]

a. Enzyme and DNA Substrate Preparation:

  • Recombinant DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE) are overexpressed and purified from a suitable host, such as Escherichia coli.

  • Relaxed pBR322 plasmid DNA is used as a substrate for the DNA gyrase supercoiling assay.

  • Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate for the topoisomerase IV decatenation assay.

b. Inhibition Assay:

  • Reaction mixtures are prepared in appropriate assay buffers containing ATP and MgCl2.

  • Varying concentrations of this compound are added to the reaction mixtures.

  • The reaction is initiated by the addition of the respective enzyme (DNA gyrase or topoisomerase IV) and the DNA substrate.

  • The mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • The reactions are terminated by the addition of a stop solution containing SDS and proteinase K.

  • The DNA products are separated by agarose gel electrophoresis.

  • The gel is stained with ethidium bromide and visualized under UV light.

  • The intensity of the bands corresponding to supercoiled DNA (for gyrase assay) or decatenated minicircles (for topoisomerase IV assay) is quantified using densitometry.

  • The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the drug concentration.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

The antibacterial activity of this compound was determined using the agar dilution method.[3]

  • Preparation of this compound Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding appropriate volumes of a stock solution of this compound to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter (e.g., 10^8 CFU/mL). The culture is then diluted to the final inoculum density (e.g., 10^4 CFU per spot).

  • Inoculation: A multipoint inoculator is used to spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest concentration of this compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions for the specific bacteria being tested.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Vebufloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Cell_Death DNA_Replication->Cell_Death

Caption: this compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.

MIC_Determination_Workflow Start Start Prepare_Vebufloxacin_Plates Prepare Agar Plates with Varying this compound Concentrations Start->Prepare_Vebufloxacin_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Vebufloxacin_Plates->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates (37°C, 18-24h) Inoculate_Plates->Incubate_Plates Read_Results Observe for Bacterial Growth Incubate_Plates->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the agar dilution method.

References

In Vitro Activity of Fluoroquinolones Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative data on the in vitro activity of Vebufloxacin against Gram-positive bacteria. This technical guide, therefore, summarizes the well-documented in vitro activity of other newer-generation fluoroquinolones against these pathogens. The principles, experimental protocols, and mechanisms of action described herein are representative of this class of antibiotics and provide a framework for the potential evaluation of new compounds like this compound.

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antimicrobial agents. While earlier generations exhibited potent activity primarily against Gram-negative bacteria, newer agents have been specifically engineered for enhanced potency against Gram-positive pathogens, including clinically significant species such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[1][2] These newer fluoroquinolones generally demonstrate bactericidal activity at or near their Minimum Inhibitory Concentrations (MICs).[1] This guide provides an in-depth overview of the in vitro activity, experimental evaluation, and mechanisms of action and resistance of these advanced fluoroquinolones against Gram-positive bacteria.

Data Presentation: In Vitro Susceptibility

The in vitro activity of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC data for several newer-generation fluoroquinolones against key Gram-positive pathogens.

Table 1: Comparative MIC Values (μg/mL) for Fluoroquinolones against Staphylococcus aureus

FluoroquinoloneMIC₅₀MIC₉₀
Levofloxacin0.751.0
Moxifloxacin0.190.25
Gemifloxacin≤0.030.06
Ciprofloxacin1.03.0

Data compiled from representative studies.[3][4] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MIC Values (μg/mL) for Fluoroquinolones against Streptococcus pneumoniae

FluoroquinoloneMIC₅₀MIC₉₀
Levofloxacin0.751.0
Moxifloxacin0.190.25
Trovafloxacin0.0940.125
Sparfloxacin0.250.38
Ciprofloxacin1.03.0

Data compiled from a study on pneumococcal isolates from middle-ear fluid.[3]

Table 3: Comparative MIC Values (μg/mL) for Fluoroquinolones against Enterococcus faecalis

FluoroquinoloneMIC Range
Levofloxacin0.5 - >128
Ciprofloxacin1 - >128

Data reflects the wide range of susceptibility observed in clinical isolates, with resistance being common.[4][5]

Experimental Protocols

Accurate and reproducible determination of in vitro activity is fundamental to the preclinical assessment of a new antimicrobial agent. The following are standard methodologies employed in these evaluations.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a novel fluoroquinolone against various Gram-positive isolates is typically determined using one of the following standardized methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Broth Microdilution:

    • Preparation of Inoculum: A standardized suspension of the test organism (e.g., 0.5 McFarland standard) is prepared from fresh culture plates.

    • Serial Dilution: The fluoroquinolone is serially diluted in cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae) in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

    • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Agar Dilution:

    • Plate Preparation: The fluoroquinolone is incorporated into molten Mueller-Hinton agar at various concentrations, and the agar is poured into Petri dishes.

    • Inoculation: A standardized bacterial suspension is applied to the surface of the agar plates using a multipoint inoculator.

    • Incubation: Plates are incubated as described for broth microdilution.

    • Reading: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.

  • E-test (Epsilometer Test):

    • Plate Inoculation: A lawn of the test organism is swabbed onto the surface of an agar plate.

    • Strip Application: A plastic strip with a predefined gradient of the antibiotic is placed on the agar surface.

    • Incubation: The plate is incubated overnight.

    • Reading: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.[3]

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antibiotic over time.

  • Procedure: A standardized inoculum of the test organism is added to flasks containing the antibiotic at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask.

  • Quantification: The aliquots are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

  • Analysis: A plot of log₁₀ CFU/mL versus time is generated. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_bactericidal Bactericidal Activity cluster_analysis Data Analysis bacterial_isolates Bacterial Isolates (e.g., S. aureus, S. pneumoniae) prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) bacterial_isolates->prepare_inoculum broth_dilution Broth Microdilution prepare_inoculum->broth_dilution agar_dilution Agar Dilution prepare_inoculum->agar_dilution etest E-test prepare_inoculum->etest time_kill Time-Kill Assay prepare_inoculum->time_kill mic_values Determine MIC₅₀/MIC₉₀ Values broth_dilution->mic_values agar_dilution->mic_values etest->mic_values kill_curves Generate Kill Curves time_kill->kill_curves mechanism_of_action cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms fluoroquinolone Fluoroquinolone dna_gyrase DNA Gyrase (gyrA/gyrB) fluoroquinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (parC/parE) (Primary Target in Gram-positives) fluoroquinolone->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Cell Death dna_replication->cell_death Inhibition leads to target_mutation Target Site Mutations (gyrA, parC) target_mutation->fluoroquinolone Prevents Binding reduced_susceptibility Reduced Susceptibility/ Resistance target_mutation->reduced_susceptibility efflux_pumps Active Efflux Pumps efflux_pumps->fluoroquinolone Expels Drug efflux_pumps->reduced_susceptibility

References

In Vitro Activity of Fluoroquinolones Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Vebufloxacin" did not yield specific in vitro activity data, experimental protocols, or detailed mechanistic information. This suggests that this compound may be a novel, less-studied, or proprietary compound not widely reported in publicly available scientific literature. To fulfill the request for an in-depth technical guide, this document will focus on the in vitro activity of Ciprofloxacin , a well-characterized and widely studied fluoroquinolone, as a representative of this class of antibiotics against Gram-negative bacteria. The principles, protocols, and mechanisms described are generally applicable to fluoroquinolones.

Introduction to Fluoroquinolones and Gram-Negative Bacteria

Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents that play a crucial role in the treatment of various bacterial infections.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination.[3][4] Gram-negative bacteria, characterized by their complex cell envelope containing an outer membrane, are a significant cause of both community-acquired and nosocomial infections. The in vitro activity of fluoroquinolones against these pathogens is a critical determinant of their clinical utility.

This technical guide provides a comprehensive overview of the in vitro activity of Ciprofloxacin against key Gram-negative bacteria, details the experimental protocols for determining antimicrobial susceptibility, and illustrates the underlying mechanism of action.

Quantitative In Vitro Activity of Ciprofloxacin

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] MIC values are a fundamental measure of an antibiotic's potency. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) of Ciprofloxacin against several clinically important Gram-negative bacteria.

Table 1: MIC of Ciprofloxacin against Escherichia coli

Number of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
1770.020.078[6][7]

Table 2: MIC of Ciprofloxacin against Klebsiella pneumoniae

Number of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
40--[8]
--0.156[7]

Table 3: MIC of Ciprofloxacin against Pseudomonas aeruginosa

Number of of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
177-0.31[6][7][9]
13064≥256[10]
40--[8]

Table 4: MIC of Ciprofloxacin against Acinetobacter baumannii

Number of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
13064≥256[10]

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible determination of MIC values relies on standardized experimental protocols. The two most common methods are broth microdilution and agar dilution.[11]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[5][12][13]

Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a high concentration and sterilized, often by membrane filtration.[14]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[13]

    • Add 100 µL of the antibiotic stock solution to the first column of wells, resulting in the highest concentration to be tested.[13]

    • Perform serial two-fold dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step.[13]

  • Inoculum Preparation:

    • Select well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.[14]

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.[13]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[12]

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[14]

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then the bacterial inoculum is spotted onto the surface of the agar plates.[11][16]

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of antibiotic stock solutions at different concentrations.

    • Melt a suitable agar medium (e.g., Mueller-Hinton agar) and cool it to 45-50°C.

    • Add a defined volume of each antibiotic dilution to a specific volume of molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.[16]

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

  • Inoculation: Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) onto the surface of each agar plate, including a control plate with no antibiotic.[16]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[16]

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.[16]

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Read Results: Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Mechanism of Action of Fluoroquinolones in Gram-Negative Bacteria

Fluoroquinolone_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_cell_wall Cell Envelope cluster_cytoplasm Cytoplasm OM Outer Membrane PP Periplasmic Space OM->PP IM Inner Membrane PP->IM Gyrase DNA Gyrase IM->Gyrase DNA Bacterial DNA DNA->Gyrase Complex Fluoroquinolone-Gyrase-DNA Ternary Complex DNA->Complex Gyrase->Complex Inhibition Replication DNA Replication Complex->Replication Blockade Death Cell Death Replication->Death Fluoroquinolone Fluoroquinolone Fluoroquinolone->OM Passive Diffusion (Porins) Fluoroquinolone->Complex

Caption: Simplified signaling pathway of fluoroquinolone action in Gram-negative bacteria.

Conclusion

This technical guide provides a foundational understanding of the in vitro activity of a representative fluoroquinolone, Ciprofloxacin, against common Gram-negative bacteria. The provided MIC data highlights the potency of this antibiotic class, while the detailed experimental protocols for MIC determination offer a practical guide for researchers. The visualized workflow and mechanism of action further elucidate the process of susceptibility testing and the molecular basis of fluoroquinolone efficacy. While specific data for "this compound" remains elusive, the information presented here serves as a valuable resource for scientists and drug development professionals working with fluoroquinolones and Gram-negative pathogens.

References

Vebufloxacin: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Vebufloxacin" does not correspond to a known therapeutic agent in publicly available scientific literature. This guide, therefore, outlines a comprehensive and established framework for the target identification and validation of a hypothetical novel fluoroquinolone antibiotic, hereafter referred to as this compound, based on the well-understood mechanisms of this drug class.

Introduction to this compound and the Fluoroquinolone Class

This compound is a hypothetical new chemical entity belonging to the fluoroquinolone class of antibiotics. These synthetic broad-spectrum antimicrobial agents are renowned for their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] The core mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[5][6][7][8][9] By targeting these enzymes, fluoroquinolones introduce cytotoxic double-stranded DNA breaks, leading to the arrest of DNA replication and ultimately, cell death.[5][7]

This document provides an in-depth technical guide on the methodologies and data analysis crucial for the identification and validation of the molecular targets of a novel fluoroquinolone like this compound.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The primary molecular targets of fluoroquinolone antibiotics in bacteria are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6][7][8][9]

  • DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process critical for the initiation of DNA replication and transcription.[10][11] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[8][9]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[10][11] In many Gram-positive bacteria, topoisomerase IV is the principal target.[8][9]

This compound, as a fluoroquinolone, is presumed to exert its antibacterial effect by forming a stable ternary complex with either DNA gyrase or topoisomerase IV and the bacterial DNA.[12] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-stranded DNA breaks.[5][7]

Target Identification Methodologies

Identifying the specific molecular targets of a novel compound like this compound is a critical step in drug development. A multi-pronged approach is typically employed, combining both direct and indirect methods.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification. These techniques rely on the specific binding interaction between the drug and its protein target.

Experimental Protocol: Affinity Chromatography Pulldown Assay

  • Probe Synthesis: this compound is chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin) without significantly compromising its biological activity.

  • Immobilization: The biotinylated this compound probe is immobilized on streptavidin-coated agarose or magnetic beads.

  • Cell Lysate Preparation: Bacterial cell lysates are prepared from a susceptible strain (e.g., Escherichia coli or Staphylococcus aureus) under conditions that preserve protein structure and function.

  • Incubation: The immobilized this compound probe is incubated with the cell lysate to allow for the binding of target proteins.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Elution: Specifically bound proteins are eluted from the beads, often by using a competitive ligand (excess free this compound) or by denaturing the proteins.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS).

Affinity Chromatography Workflow for Target Identification.
Proteomics-Based Approaches

Comparative proteomics can identify changes in the proteome of bacteria upon treatment with this compound, providing clues about its target and mechanism of action.

Experimental Protocol: 2D-DIGE (Difference Gel Electrophoresis)

  • Cell Culture and Treatment: Two populations of bacteria are cultured; one is treated with a sub-lethal concentration of this compound, and the other serves as an untreated control.

  • Protein Extraction and Labeling: Proteins are extracted from both populations and differentially labeled with fluorescent dyes (e.g., Cy3 and Cy5).

  • 2D Gel Electrophoresis: The labeled protein samples are mixed and separated in two dimensions based on their isoelectric point and molecular weight.

  • Image Analysis: The gel is scanned at different wavelengths to visualize the two proteomes. Software is used to identify protein spots that show significant changes in expression levels between the treated and control samples.

  • Protein Identification: Differentially expressed protein spots are excised from the gel and identified by mass spectrometry.

G cluster_0 Control cluster_1 Treated A Untreated Bacteria B Protein Extraction A->B C Labeling with Cy3 B->C G 2D Gel Electrophoresis C->G Mix Samples D This compound-Treated Bacteria E Protein Extraction D->E F Labeling with Cy5 E->F F->G H H G->H Image Analysis I I H->I Identify Differentially Expressed Spots J J I->J Mass Spectrometry Identification

2D-DIGE Experimental Workflow.

Target Validation

Once potential targets are identified, they must be validated to confirm their role in mediating the pharmacological effects of this compound.

In Vitro Enzyme Inhibition Assays

The most direct method to validate the identified targets is to assess the inhibitory effect of this compound on the purified enzymes.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA as a substrate, ATP, and an appropriate buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped, and the DNA is purified.

  • Analysis: The different forms of plasmid DNA (relaxed, supercoiled, and intermediate) are separated by agarose gel electrophoresis and visualized by staining with a fluorescent dye. The intensity of the bands is quantified to determine the extent of inhibition.

Table 1: Hypothetical IC50 Values of this compound against Bacterial Topoisomerases

Target EnzymeBacterial SpeciesIC50 (µM)
DNA GyraseEscherichia coli0.05
Topoisomerase IVEscherichia coli0.8
DNA GyraseStaphylococcus aureus0.5
Topoisomerase IVStaphylococcus aureus0.08

IC50 (Half-maximal inhibitory concentration) values are determined from dose-response curves of enzyme inhibition assays.

Genetic Validation

Genetic approaches can be used to confirm the in-cell relevance of the identified targets.

Experimental Protocol: Construction and Analysis of Resistant Mutants

  • Selection of Resistant Mutants: Spontaneous mutants resistant to this compound are selected by plating a large number of susceptible bacteria on agar containing increasing concentrations of the drug.

  • Gene Sequencing: The genes encoding the putative target proteins (e.g., gyrA and parC) from the resistant mutants are sequenced to identify mutations.

  • Allelic Exchange: The identified mutations are introduced into the wild-type strain using genetic techniques like allelic exchange to confirm that the specific mutation confers resistance.

  • Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound against the wild-type, mutant, and complemented strains is determined.

Table 2: Hypothetical MIC Values of this compound against Wild-Type and Mutant Strains

Bacterial StrainRelevant GenotypeThis compound MIC (µg/mL)
E. coli WTgyrA wild-type0.015
E. coli R1gyrA (S83L)0.25
S. aureus WTparC wild-type0.03
S. aureus R1parC (S80F)0.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Downstream Effects

The inhibition of DNA gyrase and topoisomerase IV by this compound triggers a cascade of cellular events, primarily the SOS response, a global response to DNA damage in bacteria.

G cluster_0 This compound Action cluster_1 Cellular Consequences A This compound B DNA Gyrase / Topoisomerase IV A->B C Ternary Drug-Enzyme-DNA Complex B->C D Double-Stranded DNA Breaks C->D E SOS Response Activation D->E F Cell Cycle Arrest E->F G Apoptosis-like Death E->G

Signaling Cascade Initiated by this compound.

The accumulation of double-stranded DNA breaks activates the RecA protein, which in turn mediates the cleavage of the LexA repressor. This leads to the upregulation of a battery of genes involved in DNA repair, cell division arrest, and, in some cases, programmed cell death.

Conclusion

The target identification and validation of a novel fluoroquinolone antibiotic like this compound follows a well-established paradigm centered on its interaction with bacterial DNA gyrase and topoisomerase IV. A combination of affinity-based, proteomics, and genetic approaches, coupled with in vitro enzymatic assays, provides a robust framework for confirming the mechanism of action. Understanding the precise molecular interactions and downstream cellular consequences is paramount for the development of new, more potent, and resistance-evading antimicrobial agents.

References

Vebufloxacin: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebufloxacin, also known as OPC-7241, is a synthetic quinolone antibiotic. Its discovery dates back to the late 1980s as part of a research initiative focused on identifying novel antibacterial agents with potent and broad-spectrum activity. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and initial biological evaluation of this compound, drawing from the foundational scientific literature. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound was first synthesized and described by Ishikawa et al. in a 1989 publication in the Chemical & Pharmaceutical Bulletin.[1] The research was part of a broader exploration of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids, a novel series of compounds designed to exhibit potent antibacterial properties. This compound emerged from this series as a promising candidate, demonstrating significant in vitro activity against a range of Gram-positive and Gram-negative bacteria.[1]

Chemical Synthesis

The synthesis of this compound (OPC-7241) is a multi-step process detailed in the foundational 1989 paper by Ishikawa and his colleagues. The core of the synthesis involves the construction of the tricyclic quinolone scaffold followed by the introduction of the N-methylpiperazinyl substituent at the C-8 position.

Experimental Protocol: Synthesis of this compound

The following protocol is an adaptation of the methodology described by Ishikawa et al. (1989).[1]

Step 1: Synthesis of 9-fluoro-8-(4-methyl-1-piperazinyl)-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic Acid (this compound)

  • Reaction Setup: A mixture of ethyl 8,9-difluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylate (1.0 g), 1-methylpiperazine (1.0 g), and pyridine (10 ml) is prepared in a reaction vessel.

  • Reflux: The mixture is heated under reflux for 2 hours.

  • Evaporation: The solvent is evaporated under reduced pressure to yield a residue.

  • Hydrolysis: A mixture of the residue, acetic acid (5 ml), and 47% hydrobromic acid (10 ml) is heated under reflux for 3 hours.

  • Purification: After cooling, the resulting precipitate is collected by filtration. The collected solid is then washed sequentially with water, ethanol, and ether.

  • Recrystallization: The crude product is recrystallized from a solvent mixture of N,N-dimethylformamide (DMF) and ethanol to yield this compound as pale yellow needles.

Diagram of this compound Synthesis Workflow

G Synthesis Workflow of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification a Ethyl 8,9-difluoro-6,7-dihydro-5-methyl- 1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylate d Reflux for 2h a->d b 1-Methylpiperazine b->d c Pyridine (Solvent) c->d e Intermediate Residue d->e Evaporation g Reflux for 3h e->g f Acetic Acid & Hydrobromic Acid f->g h Precipitate g->h Cooling i Filtration & Washing (Water, Ethanol, Ether) h->i j Recrystallization (DMF/Ethanol) i->j k This compound (Final Product) j->k

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Mechanism of Action (Presumed)

While the specific molecular targets of this compound were not explicitly detailed in the initial discovery paper, its structural classification as a fluoroquinolone strongly suggests that its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

Diagram of the General Mechanism of Action for Fluoroquinolones

G General Mechanism of Action of Fluoroquinolones cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Cell_Death Cell_Death DNA_Gyrase->Cell_Death Leads to DNA damage Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->Cell_Death Leads to segregation failure DNA_Replication_Fork DNA Replication Fork Catenated_DNA Catenated Daughter Chromosomes DNA_Replication_Fork->Catenated_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication_Fork Catenated_DNA->Topoisomerase_IV

Caption: A diagram illustrating the inhibitory action of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV.

In Vitro Antibacterial Activity

The initial evaluation of this compound demonstrated its potent in vitro activity against a variety of bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the standard agar dilution method.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol based on standard microbiological practice and the information provided in the 1989 publication.[1]

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and sterilized. A series of agar plates are prepared containing twofold serial dilutions of this compound.

  • Inoculum Preparation: Bacterial strains are cultured overnight in Mueller-Hinton broth. The cultures are then diluted to a standardized concentration (e.g., 10^4 colony-forming units per spot).

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of this compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the MIC values of this compound against various bacterial species as reported by Ishikawa et al. (1989).[1]

Bacterial SpeciesStrainMIC (µg/ml)
Staphylococcus aureus209P0.1
Staphylococcus aureusSmith0.1
Staphylococcus epidermidisATCC 122280.2
Streptococcus pyogenesA202010.78
Escherichia coliNIHJ0.1
Klebsiella pneumoniae80450.2
Pseudomonas aeruginosa120.78
Pseudomonas aeruginosa211.56

Conclusion

This compound was a novel fluoroquinolone antibiotic developed in the late 1980s that showed promising broad-spectrum antibacterial activity in initial in vitro studies. The foundational research provided a clear synthetic pathway and preliminary efficacy data. However, the publicly available scientific literature on this compound beyond this initial discovery is sparse, suggesting that its development may not have progressed to later-stage clinical trials. Nevertheless, the story of this compound's origin provides valuable insights into the process of antibiotic discovery and the chemical scaffolds that have been explored in the ongoing search for new and effective antibacterial agents. This technical guide serves as a comprehensive summary of the available data on this compound for the scientific community.

References

Vebufloxacin: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide on Vebufloxacin, a fluoroquinolone antibiotic, designed for researchers, scientists, and professionals in the field of drug development. The document outlines the core chemical properties, mechanism of action, and available data on its biological activity.

Core Compound Specifications

This compound is chemically identified as follows:

ParameterValue
CAS Number 79644-90-9
Molecular Formula C₁₉H₂₂FN₃O₃

Mechanism of Action: Inhibition of Bacterial DNA Replication

This compound, like other fluoroquinolones, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the necessary DNA topology for replication, transcription, and repair.

The proposed mechanism involves the following key steps:

  • Enzyme-DNA Complex Formation: this compound binds to the complex formed between DNA and either DNA gyrase or topoisomerase IV.

  • Inhibition of DNA Re-ligation: The primary function of these enzymes is to create transient double-strand breaks in the DNA to allow for supercoiling or decatenation, followed by re-ligation of the DNA strands. This compound interferes with this re-ligation step.

  • Induction of Cell Death: The stabilized enzyme-DNA-drug complex leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

G cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Inhibits Replication DNA Replication This compound->Replication Blocks DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Replication Required for DNA->Replication Template for Cell_Death Cell Death Replication->Cell_Death Leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Activity and Experimental Protocols

General MIC Determination Protocol (Broth Microdilution)

This protocol is a standard method for assessing the in vitro activity of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare this compound Serial Dilutions start->prep_drug inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_results Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for MIC determination.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in various animal models are not extensively published. However, pharmacokinetic studies for fluoroquinolones typically involve the following methodologies.

General Animal Pharmacokinetic Study Protocol
  • Animal Model: Select appropriate animal models (e.g., rats, mice, monkeys).

  • Drug Administration: Administer this compound via the desired route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at predetermined time points post-administration.

  • Sample Processing: Process blood samples to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Conclusion

This compound is a fluoroquinolone antibiotic with a mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. While detailed preclinical data remains limited in publicly accessible literature, the established methodologies for evaluating the in vitro activity and pharmacokinetic profile of fluoroquinolones provide a clear framework for its further development. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound. Further research is warranted to fully characterize its antibacterial spectrum and pharmacokinetic properties.

Preliminary Toxicity Screening of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data could be located for a compound named "Vebufloxacin." The following in-depth technical guide is a representative example illustrating the standard methodologies and data presentation for the preliminary toxicity screening of a hypothetical novel fluoroquinolone antibiotic, hereafter referred to as "Investigational Compound X." This document is intended for researchers, scientists, and drug development professionals to serve as a framework for such an assessment.

Introduction

The preclinical safety evaluation of a new chemical entity is a critical component of the drug development process.[1][2] This initial phase of toxicological screening is designed to identify potential target organ toxicities, establish a preliminary safety profile, and determine a safe starting dose for subsequent studies.[1][2][3] The primary objectives of this preliminary screening are to characterize the compound's adverse effects through a combination of in vitro and in vivo assays.[1][4] This guide summarizes the findings from the initial toxicity assessment of Investigational Compound X.

In Vitro Toxicity Assessment

In vitro toxicity studies provide early insights into the potential cytotoxic effects of a compound at the cellular level, helping to de-risk candidates before advancing to more complex in vivo models.[5][6][7]

Cytotoxicity Screening

A panel of human cell lines was utilized to assess the general cytotoxicity of Investigational Compound X. Cell viability was measured after 48 hours of continuous exposure to the compound.

Table 1: In Vitro Cytotoxicity of Investigational Compound X (IC50 Values)

Cell LineTissue of OriginIC50 (µM)
HepG2Human Liver Carcinoma75.4
HEK293Human Embryonic Kidney128.2
A549Human Lung Carcinoma150.9
SH-SY5YHuman Neuroblastoma> 200
Hepatotoxicity Assessment

Given that hepatotoxicity is a common reason for drug withdrawal, the potential for liver cell damage was evaluated using primary human hepatocytes.[8]

Table 2: Hepatotoxicity Markers in Primary Human Hepatocytes

Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
1098.72.1
5085.215.8
10062.538.4
Cardiotoxicity Screening (hERG Assay)

The potential for Investigational Compound X to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk, was assessed.

Table 3: hERG Channel Inhibition by Investigational Compound X

| Concentration (µM) | hERG Inhibition (%) | |---|---|---| | 1 | 2.5 | | 10 | 18.7 | | 100 | 45.3 |

In Vivo Toxicity Assessment

In vivo studies in animal models are essential for understanding the systemic effects of a compound and identifying potential target organs of toxicity.[2][9][10]

Acute Toxicity Study

An acute toxicity study was conducted in rodents to determine the maximum tolerated dose (MTD) and identify signs of immediate toxicity.[2][3]

Table 4: Acute Oral Toxicity of Investigational Compound X in Rats

Dose (mg/kg)MortalitiesClinical Observations
5000/10No observable adverse effects
10000/10Lethargy, piloerection
20002/10Severe lethargy, ataxia, mortality

The No Observed Adverse Effect Level (NOAEL) from this acute study was determined to be 500 mg/kg.[1]

14-Day Repeat-Dose Study

A sub-acute study was performed to evaluate the toxicity of Investigational Compound X following repeated daily administration over 14 days in two species.

Table 5: Summary of Findings from 14-Day Repeat-Dose Toxicity Study

SpeciesDose Groups (mg/kg/day)Key Findings
Rat0, 100, 300, 600Mild elevations in liver enzymes (ALT, AST) at 600 mg/kg/day. No histopathological correlates.
Dog0, 50, 150, 450Gastrointestinal disturbances (emesis, diarrhea) at 450 mg/kg/day. No other significant findings.

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxicity of Investigational Compound X was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] Cells were seeded in 96-well plates and exposed to a range of compound concentrations for 48 hours. Subsequently, MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm, and IC50 values were calculated from the dose-response curves.

In Vivo Acute Oral Toxicity Study

The study was conducted in Sprague-Dawley rats. Animals were administered a single oral dose of Investigational Compound X and observed for 14 days.[1] Clinical signs of toxicity and mortality were recorded daily. At the end of the study, all surviving animals were euthanized for gross pathological examination.[1]

Visualizations

Signaling Pathway

G cluster_0 Hypothesized Toxicity Pathway Investigational Compound X Investigational Compound X Mitochondria Mitochondria Investigational Compound X->Mitochondria Inhibition ROS Production ROS Production Mitochondria->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Hypothesized pathway of mitochondrial-induced oxidative stress.

Experimental Workflow

G cluster_1 Toxicity Screening Workflow In Vitro Screening In Vitro Screening Cytotoxicity Cytotoxicity In Vitro Screening->Cytotoxicity Hepatotoxicity Hepatotoxicity In Vitro Screening->Hepatotoxicity Cardiotoxicity Cardiotoxicity In Vitro Screening->Cardiotoxicity In Vivo Studies In Vivo Studies Cardiotoxicity->In Vivo Studies Acute Toxicity Acute Toxicity In Vivo Studies->Acute Toxicity Repeat-Dose Repeat-Dose In Vivo Studies->Repeat-Dose Safety Assessment Safety Assessment Repeat-Dose->Safety Assessment

Caption: General workflow for preliminary toxicity screening.

Logical Relationship

G cluster_2 Decision Tree for Early Development Favorable In Vitro Profile Favorable In Vitro Profile Acceptable In Vivo Safety Margin Acceptable In Vivo Safety Margin Favorable In Vitro Profile->Acceptable In Vivo Safety Margin Unacceptable In Vivo Toxicity Unacceptable In Vivo Toxicity Favorable In Vitro Profile->Unacceptable In Vivo Toxicity Proceed to IND-Enabling Studies Proceed to IND-Enabling Studies Acceptable In Vivo Safety Margin->Proceed to IND-Enabling Studies Unfavorable In Vitro Profile Unfavorable In Vitro Profile Terminate Compound Development Terminate Compound Development Unfavorable In Vitro Profile->Terminate Compound Development Unacceptable In Vivo Toxicity->Terminate Compound Development

Caption: Decision-making logic in early toxicity assessment.

References

Methodological & Application

Application Notes and Protocols for Vebufloxacin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebufloxacin is a fluoroquinolone antibiotic, a class of synthetic broad-spectrum antibacterial agents. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone in the evaluation of new antimicrobial agents, providing essential data on their potency against a wide array of bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Bacterial SpeciesStrain IDThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
Staphylococcus aureusATCC® 29213™0.1250.50.06 - 1
Streptococcus pneumoniaeATCC® 49619™0.2510.125 - 2
Escherichia coliATCC® 25922™0.060.250.03 - 0.5
Pseudomonas aeruginosaATCC® 27853™140.5 - 8
Haemophilus influenzaeATCC® 49247™0.030.1250.015 - 0.25

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. ATCC® strains are recommended for quality control.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[1]

a. Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. For most fluoroquinolones, water is an appropriate solvent.[2] The stock solution should be prepared at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC testing and is particularly useful for testing a large number of isolates simultaneously.[3]

a. Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Preparation of this compound-Containing Agar Plates: Prepare a series of this compound stock solutions at 10 times the desired final concentrations. For each concentration, add 1 part of the this compound solution to 9 parts of molten MHA (cooled to 45-50°C). Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature. A control plate containing no antibiotic should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of each this compound-containing agar plate and the control plate with the standardized bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.[3]

  • Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.[3] The growth control plate should show confluent growth.

Quality Control

For both methods, it is imperative to perform quality control testing with standard reference strains, such as Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™. The obtained MIC values for these strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.

Signaling Pathways and Experimental Workflows

MIC_Assay_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution_broth Serial Dilution of this compound in 96-well plate prep_antibiotic->serial_dilution_broth prep_agar Prepare this compound-containing agar plates prep_antibiotic->prep_agar inoculate_broth Inoculate wells with bacterial suspension prep_inoculum->inoculate_broth inoculate_agar Spot-inoculate plates with bacterial suspension prep_inoculum->inoculate_agar serial_dilution_broth->inoculate_broth incubate_broth Incubate at 35°C for 16-20 hours inoculate_broth->incubate_broth read_mic_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic_broth end End read_mic_broth->end prep_agar->inoculate_agar incubate_agar Incubate at 35°C for 16-20 hours inoculate_agar->incubate_agar read_mic_agar Read MIC (Lowest concentration with no visible growth) incubate_agar->read_mic_agar read_mic_agar->end

Caption: Workflow for MIC determination by broth microdilution and agar dilution.

References

Vebufloxacin for In Vivo Animal Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the application of vebufloxacin, a fluoroquinolone antibiotic, in in vivo animal infection models. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related fluoroquinolones, such as ciprofloxacin and enrofloxacin, to present representative experimental protocols and data presentation formats. The methodologies outlined here are intended to serve as a foundational resource for researchers designing and conducting preclinical efficacy and pharmacokinetic studies of this compound and other novel anti-infective agents.

Introduction to this compound and In Vivo Models

This compound is a fluoroquinolone antibiotic, a class of drugs known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.

In vivo animal infection models are critical in the preclinical development of new antimicrobial agents like this compound. These models allow for the evaluation of a drug's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system, providing data that can inform clinical trial design. Properly conducted animal studies can offer insights into the potential therapeutic efficacy of an antimicrobial agent in humans.[1][2]

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of Fluoroquinolones in Various Animal Species

Animal SpeciesFluoroquinoloneDosing RouteHalf-life (T½)Volume of Distribution (Vd)Body Clearance (CL)Reference
MiceEnrofloxacinIV89 minutes10.5 L/kg68.1 ml/min/kg[3][4]
RatsEnrofloxacinIV---[3][4]
RabbitsEnrofloxacinIV---[3][4]
SheepEnrofloxacinIV-1.5 L/kg4.6 ml/min/kg[3][4]
CowsEnrofloxacinIV169 minutes--[3][4]
MiceNorfloxacinOral / SCSimilar to humansHigh (tissue conc. > serum)-[5]
RatsNorfloxacinOral / SCSimilar to humansHigh (tissue conc. > serum)-[5]
Rhesus MonkeysNorfloxacinOralSimilar to humansHigh (tissue conc. > serum)-[5]

Note: "-" indicates data not specified in the provided search results. Data for enrofloxacin is from intravenous administration.[3][4]

Table 2: Examples of In Vivo Efficacy Models for Fluoroquinolones

Infection ModelAnimal ModelPathogenFluoroquinoloneEfficacy EndpointReference
SepsisMouseEscherichia coli (bioluminescent)EnrofloxacinIncreased survival, Reduced bioluminescence[6]
EndophthalmitisRabbitPenicillin-resistant Streptococcus pneumoniaeBesifloxacin, Moxifloxacin, GatifloxacinLower clinical scores, Reduced bacterial CFU in aqueous humor[7]
Various Systemic InfectionsVariousGram-positive and Gram-negative bacteriaCiprofloxacinIn-vivo activity comparable to in-vitro activity[8]

Experimental Protocols

The following are detailed, generalized protocols for conducting in vivo infection model studies with a fluoroquinolone like this compound. These protocols are based on established methodologies for similar compounds.

Murine Sepsis Model

This model is used to evaluate the efficacy of an antibiotic in a systemic infection.

Objective: To determine the in vivo efficacy of this compound against a systemic bacterial infection in mice.

Materials:

  • Specific pathogen-free mice (e.g., CD1 or BALB/c)

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • This compound (formulated for injection or oral administration)

  • Vehicle control (e.g., sterile saline, PBS)

  • Bacterial culture media (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Syringes and needles for injection

  • Animal monitoring equipment

Protocol:

  • Bacterial Culture Preparation: Culture the selected bacterial strain to mid-logarithmic phase. Wash and dilute the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be predetermined in pilot studies to cause a consistent infection without being rapidly lethal.

  • Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via the desired route (e.g., subcutaneous injection, oral gavage). A control group should receive the vehicle alone. Multiple dose levels of this compound should be tested.

  • Monitoring: Monitor the animals for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival over a defined period (e.g., 7 days).

  • Efficacy Assessment:

    • Survival: Record the number of surviving animals in each group daily.

    • Bacterial Load: At a predetermined time point (e.g., 24 hours post-treatment), a subset of animals from each group can be euthanized. Blood, spleen, and liver can be collected aseptically, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/organ or CFU/mL of blood).

Rabbit Endophthalmitis Model

This model is relevant for assessing the efficacy of antibiotics in treating ocular infections.

Objective: To evaluate the prophylactic and therapeutic efficacy of topically administered this compound in a rabbit model of bacterial endophthalmitis.

Materials:

  • New Zealand white rabbits

  • Bacterial strain (e.g., Streptococcus pneumoniae, Pseudomonas aeruginosa)

  • This compound ophthalmic solution/suspension

  • Vehicle control (e.g., sterile PBS)

  • Anesthetic agents

  • Slit-lamp biomicroscope

Protocol:

  • Animal Preparation: Anesthetize the rabbits.

  • Infection: Inject a defined inoculum of the bacterial strain (e.g., 10^6 CFU in 50 µL) into the aqueous humor of one or both eyes.[7]

  • Treatment (Prophylaxis): For prophylaxis studies, administer topical this compound at specified time points before infection (e.g., 60, 45, 30, and 15 minutes prior).[7]

  • Treatment (Therapeutic): For therapeutic studies, initiate topical this compound treatment at a set time post-infection (e.g., immediately after infection and then at 6, 12, 18, and 24 hours).[7]

  • Clinical Assessment: At 24 hours post-infection, examine the eyes using a slit-lamp biomicroscope and score the clinical severity of endophthalmitis based on parameters like corneal clouding, anterior chamber flare, and fibrin formation. The scoring should be performed by masked observers.[7]

  • Microbiological Assessment: Collect aqueous and vitreous humor samples, perform serial dilutions, and plate on appropriate agar to determine the recovered bacterial CFU.[7]

Visualizations

Experimental Workflow for a Murine Sepsis Model

Experimental_Workflow A Bacterial Culture Preparation C Infection (e.g., IP injection of bacteria) A->C B Animal Acclimatization B->C D Treatment Groups (this compound, Vehicle) C->D 1-2 hours post-infection E Monitoring (Survival, Clinical Signs) D->E F Endpoint 1: Survival Analysis E->F G Endpoint 2: Bacterial Load (Blood, Spleen, Liver) E->G At predetermined time point H Data Analysis F->H G->H Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (relaxes supercoiled DNA) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV Topoisomerase IV (deconcatenates daughter chromosomes) Cell_Division Cell Division Topo_IV->Cell_Division DNA_Replication->Cell_Division Bactericidal_Effect Bactericidal Effect DNA_Replication->Bactericidal_Effect This compound This compound This compound->DNA_Gyrase This compound->Topo_IV

References

Application Notes and Protocols for High-Throughput Screening of Vebufloxacin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for novel analogs of Vebufloxacin, a fluoroquinolone antibiotic. The protocols detailed below are designed to identify and characterize new compounds that target bacterial DNA gyrase and topoisomerase IV, the key enzymes inhibited by this class of antibiotics.

Introduction to this compound and its Analogs

This compound is a broad-spectrum fluoroquinolone antibiotic that, like other members of its class, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage stage, leading to double-strand DNA breaks and ultimately cell death.[3][4]

The development of this compound analogs is a promising strategy to combat the growing threat of antibiotic resistance. Modifications to the core fluoroquinolone structure can enhance potency, broaden the antibacterial spectrum, and overcome existing resistance mechanisms, such as target-site mutations and efflux pumps. High-throughput screening provides an efficient means to evaluate large libraries of these analogs to identify lead compounds for further development.

Signaling Pathway: Inhibition of DNA Replication

This compound and its analogs interrupt the bacterial DNA replication process by targeting DNA gyrase and topoisomerase IV. The simplified signaling pathway below illustrates this mechanism of action.

G cluster_replication Bacterial DNA Replication cluster_targets Drug Targets cluster_inhibition Inhibition by this compound Analogs DNA_Replication_Initiation DNA Replication Initiation Supercoiled_DNA Positively Supercoiled DNA (Ahead of Replication Fork) DNA_Replication_Initiation->Supercoiled_DNA Replication Fork Progression DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA Decatenated_Chromosomes Decatenated Daughter Chromosomes Relaxed_DNA->Decatenated_Chromosomes Replication Completion Topoisomerase_IV Topoisomerase IV (ParC/ParE) Decatenated_Chromosomes->Topoisomerase_IV Cell_Division Successful Cell Division DNA_Gyrase->Relaxed_DNA Negative Supercoiling Ternary_Complex_Gyrase Gyrase-DNA-Drug Complex DNA_Gyrase->Ternary_Complex_Gyrase Topoisomerase_IV->Cell_Division Decatenation Ternary_Complex_TopoIV TopoIV-DNA-Drug Complex Topoisomerase_IV->Ternary_Complex_TopoIV Vebufloxacin_Analogs This compound Analogs Vebufloxacin_Analogs->Ternary_Complex_Gyrase Vebufloxacin_Analogs->Ternary_Complex_TopoIV DSB Double-Strand Breaks Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

This compound analog inhibition of DNA replication pathway.

High-Throughput Screening Assays

A tiered approach to high-throughput screening is recommended, beginning with target-based assays to identify direct inhibitors of DNA gyrase and topoisomerase IV, followed by whole-cell assays to assess antibacterial activity and preliminary toxicity.

Target-Based Assays: DNA Gyrase and Topoisomerase IV Inhibition

These assays are designed to directly measure the inhibitory effect of this compound analogs on the enzymatic activity of purified DNA gyrase and topoisomerase IV.

This assay measures the ability of compounds to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Experimental Protocol:

  • Prepare Reagents:

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.

    • Relaxed pBR322 DNA: Prepare by treating supercoiled pBR322 with topoisomerase I.

    • E. coli DNA Gyrase: Purified enzyme.

    • This compound Analog Library: Compounds dissolved in DMSO.

    • Intercalating Dye: e.g., PicoGreen™ or SYBR® Green I.

  • Assay Procedure (384-well format):

    • Add 0.5 µL of this compound analog or control (DMSO) to each well.

    • Add 10 µL of a master mix containing assay buffer, 200 ng relaxed pBR322 DNA, and the appropriate concentration of DNA gyrase to each well.

    • Incubate the plate at 37°C for 90 minutes.

    • Stop the reaction by adding 10 µL of a solution containing 1% SDS and 25 mM EDTA.

    • Add 80 µL of TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) containing the intercalating dye.

    • Read the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity) for active compounds by performing dose-response experiments.

This assay measures the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Experimental Protocol:

  • Prepare Reagents:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM KCl, 6 mM MgCl₂, 10 mM DTT, 2 mM ATP.

    • kDNA: Catenated DNA from Crithidia fasciculata.

    • E. coli Topoisomerase IV: Purified enzyme.

    • This compound Analog Library: Compounds dissolved in DMSO.

    • Intercalating Dye: e.g., PicoGreen™ or SYBR® Green I.

  • Assay Procedure (384-well format):

    • Add 0.5 µL of this compound analog or control (DMSO) to each well.

    • Add 10 µL of a master mix containing assay buffer, 200 ng kDNA, and the appropriate concentration of topoisomerase IV to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and measure fluorescence as described for the DNA gyrase assay.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ values as described for the DNA gyrase assay.

Data Presentation: Target-Based Assays

Compound IDDNA Gyrase IC₅₀ (µM)[5][6][7][8]Topoisomerase IV IC₅₀ (µM)[5][6][8]
This compound0.5 - 2.01.0 - 5.0
Ciprofloxacin27.89.30
Sitafloxacin1.381.42
Analog-0010.81.5
Analog-002>50>50
.........
Whole-Cell Assays: Antibacterial Activity

These assays evaluate the ability of this compound analogs to inhibit the growth of pathogenic bacteria in a cellular context.

This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Experimental Protocol:

  • Prepare Materials:

    • Bacterial Strains: e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • This compound Analog Library: Serially diluted compounds in CAMHB.

    • 96-well or 384-well microtiter plates.

  • Assay Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted compounds.

    • Include positive (no drug) and negative (no bacteria) controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, use a plate reader to measure the optical density at 600 nm (OD₆₀₀).

This assay utilizes a recombinant bacterial strain expressing luciferase to provide a rapid and sensitive measure of cell viability. A decrease in luminescence indicates antibacterial activity.

Experimental Protocol:

  • Prepare Materials:

    • Luciferase-expressing bacterial strain (e.g., E. coli lux).

    • Growth Medium.

    • This compound Analog Library.

    • 384-well white, clear-bottom microtiter plates.

  • Assay Procedure:

    • Dispense this compound analogs into the wells.

    • Add the luciferase-expressing bacterial culture at an early-log phase to the wells.

    • Incubate for a defined period (e.g., 2-6 hours) at 37°C.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent reduction in luminescence for each compound compared to controls.

    • Determine the IC₅₀ value for active compounds.

Data Presentation: Whole-Cell Assays

Compound IDS. aureus MIC (µg/mL)[10][11][12][13]E. coli MIC (µg/mL)[10][11][12][13]P. aeruginosa MIC (µg/mL)[10][11][12][13]
This compound0.1 - 0.50.05 - 0.250.5 - 2.0
Ciprofloxacin0.50.0150.25
Analog-0010.250.1251.0
Analog-002>64>64>64
............

Experimental Workflow

The following diagram outlines the logical flow of the high-throughput screening cascade for this compound analogs.

G Start Start: This compound Analog Library Primary_Screening Primary Screening: Target-Based HTS Start->Primary_Screening Gyrase_Assay DNA Gyrase Supercoiling Assay Primary_Screening->Gyrase_Assay TopoIV_Assay Topoisomerase IV Decatenation Assay Primary_Screening->TopoIV_Assay Hit_Identification Hit Identification (IC50 <= 10 µM) Gyrase_Assay->Hit_Identification TopoIV_Assay->Hit_Identification Secondary_Screening Secondary Screening: Whole-Cell Assays Hit_Identification->Secondary_Screening Active Inactive_1 Inactive Compounds Hit_Identification->Inactive_1 Inactive MIC_Determination MIC Determination (Broth Microdilution) Secondary_Screening->MIC_Determination Viability_Assay Bacterial Viability (Luminescence) Secondary_Screening->Viability_Assay Hit_Validation Hit Validation (Potency & Spectrum) MIC_Determination->Hit_Validation Viability_Assay->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Validated Hits Inactive_2 Inactive or Toxic Compounds Hit_Validation->Inactive_2 Not Validated Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Preclinical Development Lead_Optimization->End

High-throughput screening workflow for this compound analogs.

Conclusion

The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening of this compound analogs. By employing a combination of target-based and whole-cell assays, researchers can efficiently identify and characterize novel antibacterial compounds with the potential to address the challenge of antibiotic resistance. Careful data analysis and subsequent structure-activity relationship studies will be crucial in advancing the most promising candidates toward preclinical and clinical development.

References

Application Notes and Protocols for the Purification of Fluoroquinolone Antibiotics from Synthesis Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Vebufloxacin" is not found in the public domain or scientific literature. Therefore, these application notes provide generalized purification techniques and protocols applicable to the fluoroquinolone class of antibiotics. These methodologies should be considered as a starting point and will require optimization for any specific new chemical entity.

Introduction

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics. Following synthesis, the crude reaction mixture contains the active pharmaceutical ingredient (API), unreacted starting materials, intermediates, by-products, and residual solvents. Purification is a critical step to isolate the desired fluoroquinolone with high purity, meeting stringent regulatory requirements. The most common purification techniques employed are crystallization and chromatography. This document outlines detailed protocols for these methods.

Common Impurities in Fluoroquinolone Synthesis

The purity of the final API is affected by impurities that can arise from the synthesis process. Understanding the impurity profile is crucial for developing an effective purification strategy.[][2]

Impurity Type Examples for Ciprofloxacin Origin
Starting Materials 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidIncomplete reaction
Intermediates Ethyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateIncomplete reaction
By-products Ciprofloxacin Ethylenediamine AnalogSide reaction with ethylenediamine[]
Degradation Products Photodegradation productsExposure to light
Positional Isomers Fluoro-isomer of CiprofloxacinImpurities in starting materials

Purification Technique 1: Crystallization

Crystallization is a widely used, cost-effective, and scalable method for purifying solid compounds. It relies on the differences in solubility of the target compound and impurities in a given solvent or solvent system. For fluoroquinolones, crystallization can be achieved by various methods including cooling, pH adjustment, or co-crystallization.[3][4][5]

Experimental Protocol: Recrystallization of a Generic Fluoroquinolone

This protocol describes a general procedure for the purification of a crude fluoroquinolone base by recrystallization.

1. Materials and Reagents:

  • Crude Fluoroquinolone powder

  • Activated Carbon (decolorizing agent)

  • Solvents: Methanol, Ethanol, Water, Acetic Acid (HPLC grade)

  • Filter paper (e.g., Whatman No. 1)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Heating mantle and magnetic stirrer

  • Vacuum filtration apparatus

2. Procedure:

  • Dissolution: In a flask, suspend the crude fluoroquinolone powder in a suitable solvent (e.g., a mixture of methanol and water, or dilute acetic acid). Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution. Stir for 10-15 minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot filtrate to cool down slowly to room temperature, and then further cool in an ice bath to induce crystallization. For pH-sensitive fluoroquinolones, crystallization can be induced by adjusting the pH of the solution.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Quantitative Data for Fluoroquinolone Crystallization

The yield and purity of the final product are key parameters to evaluate the effectiveness of the crystallization process.

Fluoroquinolone Crystallization Method Purity (%) Yield (%) Reference
Moxifloxacin HClFrom Methanol>99.590[6]
CiprofloxacinCo-crystallization with Isonicotinic AcidNot specifiedNot specified[5]
NorfloxacinSolvent-mediated transformation>99.070[7]

Purification Technique 2: High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating highly pure compounds from complex mixtures. It is particularly useful for purifying compounds that are difficult to crystallize or when very high purity is required.

Experimental Protocol: Preparative HPLC of a Generic Fluoroquinolone

This protocol provides a general method for the purification of a crude fluoroquinolone using reversed-phase HPLC.

1. Materials and Reagents:

  • Crude Fluoroquinolone

  • HPLC grade solvents: Acetonitrile, Methanol, Water

  • Additives: Trifluoroacetic acid (TFA), Formic acid, or Ammonium acetate

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 column

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. For example:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile Filter and degas the mobile phases before use.

  • Sample Preparation: Dissolve the crude fluoroquinolone in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a known concentration. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions)

    • Detection: UV at a suitable wavelength (e.g., 280 nm or 295 nm)[8][9]

    • Injection Volume: Varies depending on the column size and sample concentration.

    • Gradient Elution: A typical gradient would be:

      • 0-5 min: 10% B

      • 5-30 min: 10% to 90% B (linear gradient)

      • 30-35 min: 90% B

      • 35-40 min: 90% to 10% B (return to initial conditions)

      • 40-45 min: 10% B (equilibration)

  • Fraction Collection: Collect the fractions corresponding to the main peak of the fluoroquinolone.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Lyophilization/Drying: Lyophilize or dry the resulting product to obtain the pure fluoroquinolone.

Quantitative Data for Fluoroquinolone HPLC Purification

HPLC methods are typically validated for linearity, precision, accuracy, and recovery.

Fluoroquinolone HPLC Method Linearity (r²) Recovery (%) LOD (ng/mL) LOQ (ng/mL) Reference
Ciprofloxacin, Moxifloxacin, Norfloxacin, Ofloxacin, PefloxacinHPLC-DAD>0.999799.3-100.910-2551-86[10]
LevofloxacinHPLC-FL0.999287.1-97.6Not specified10[9]

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow Crude Crude Synthesis Mixture PrimaryPurification Primary Purification Step Crude->PrimaryPurification PurityAnalysis1 Purity Analysis (e.g., HPLC, TLC) PrimaryPurification->PurityAnalysis1 Decision Purity Meets Specification? PurityAnalysis1->Decision FinalProduct Pure this compound Decision->FinalProduct Yes SecondaryPurification Secondary Purification (e.g., Recrystallization or Chromatography) Decision->SecondaryPurification No PurityAnalysis2 Purity Analysis SecondaryPurification->PurityAnalysis2 Waste Impure Fractions SecondaryPurification->Waste PurityAnalysis2->Decision

Caption: General workflow for the purification of a crude drug substance.

CrystallizationWorkflow Start Crude Fluoroquinolone Dissolve Dissolve in Hot Solvent Start->Dissolve Decolorize Add Activated Carbon (Optional) Dissolve->Decolorize FilterHot Hot Filtration Decolorize->FilterHot Cool Cool to Induce Crystallization FilterHot->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End HPLCWorkflow Start Crude Fluoroquinolone Solution Inject Inject onto Preparative HPLC Column Start->Inject Elute Gradient Elution Inject->Elute Detect UV Detection Elute->Detect Collect Collect Fractions of Interest Detect->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Lyophilize/Dry Evaporate->Dry End Pure Product Dry->End

References

Application Notes and Protocols for Testing Vebufloxacin Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from the host immune system and antibiotics. Vebufloxacin, a fluoroquinolone antibiotic, is a candidate for anti-biofilm activity due to its mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

These application notes provide a detailed protocol for evaluating the efficacy of this compound against bacterial biofilms, focusing on two common and clinically relevant biofilm-forming bacteria: Pseudomonas aeruginosa and Staphylococcus aureus. The protocols described herein are based on established methodologies for determining the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Data Presentation

While specific quantitative data for this compound's anti-biofilm activity is not yet widely published, the following tables provide illustrative examples of expected data formats and comparative values for other fluoroquinolones against P. aeruginosa and S. aureus biofilms. These tables are intended to serve as a template for presenting experimental findings for this compound.

Table 1: Illustrative Minimum Biofilm Inhibitory Concentration (MBIC) of Fluoroquinolones against Pseudomonas aeruginosa ATCC 27853

FluoroquinolonePlanktonic MIC (µg/mL)Biofilm MBIC (µg/mL)Fold Increase (MBIC/MIC)
Ciprofloxacin0.25416
Levofloxacin1.01616
This compound[To be determined][To be determined][To be determined]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Table 2: Illustrative Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against Pseudomonas aeruginosa ATCC 27853 and Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 [1]

FluoroquinoloneBacterial StrainPlanktonic MBC (µg/mL)Biofilm MBEC (µg/mL)Fold Increase (MBEC/MBC)
CiprofloxacinP. aeruginosa ATCC 278530.54080
NorfloxacinP. aeruginosa ATCC 278531.25160128
OfloxacinP. aeruginosa ATCC 278535.0640128
GatifloxacinMRSA ATCC 433000.156328.13~2103
MoxifloxacinMRSA ATCC 433000.0781390.63~5000
This compound[To be determined][To be determined][To be determined][To be determined]

Note: MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. MBEC is the minimum concentration of an antimicrobial agent required to eradicate a mature biofilm.[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using the Microtiter Plate Assay

This protocol outlines the procedure to determine the lowest concentration of this compound that inhibits the initial formation of bacterial biofilms.

Materials:

  • This compound stock solution

  • Bacterial strains (P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with sterile PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the Crystal Violet solution and wash the wells three times with sterile PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • MBIC Determination: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the growth control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) using the Calgary Biofilm Device (CBD) or Microtiter Plate Method

This protocol determines the concentration of this compound required to kill bacteria within a pre-formed, mature biofilm.

Materials:

  • This compound stock solution

  • Bacterial strains (P. aeruginosa, S. aureus)

  • Appropriate growth medium

  • Sterile 96-well plates (and corresponding peg lid for CBD)

  • 2,3,5-triphenyltetrazolium chloride (TTC) or Resazurin solution

  • Sterile recovery medium (e.g., TSB)

  • Sonicator (optional)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Microtiter Plate Method: Inoculate a 96-well plate with the bacterial suspension (1 x 10^6 CFU/mL) and incubate for 24-48 hours at 37°C to allow mature biofilm formation.

    • Calgary Biofilm Device (CBD): Inoculate a 96-well plate with the bacterial suspension and place the peg lid onto the plate. Incubate for 24-48 hours at 37°C.

  • Washing: Gently wash the biofilms (on the well surface or on the pegs) with sterile PBS to remove planktonic bacteria.

  • This compound Treatment: Prepare serial dilutions of this compound in fresh growth medium in a new 96-well plate. Transfer the biofilm-coated pegs (for CBD) or add the this compound dilutions directly to the wells with mature biofilms.

  • Incubation: Incubate the plate with the biofilms and this compound for 24 hours at 37°C.

  • Viability Assessment:

    • TTC/Resazurin Staining: Wash the biofilms with PBS and add a solution of TTC or Resazurin. Incubate according to the manufacturer's instructions. A color change indicates viable, metabolically active bacteria.

    • Colony Forming Unit (CFU) Counting: Wash the biofilms and then physically disrupt them by scraping or sonication. Serially dilute the resulting bacterial suspension and plate on agar plates to determine the number of viable cells.

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in no viable bacteria (no color change with TTC/Resazurin or no colony growth on agar plates).[1][2][3]

Visualization of Protocols and Pathways

G cluster_prep Preparation cluster_mbic MBIC Assay cluster_mbec MBEC Assay bacterial_culture Overnight Bacterial Culture inoculum_prep Prepare Inoculum (1x10^6 CFU/mL) bacterial_culture->inoculum_prep mbic_inoculate Inoculate 96-well plate inoculum_prep->mbic_inoculate mbec_form_biofilm Form Mature Biofilm (24-48h) inoculum_prep->mbec_form_biofilm vebu_prep Prepare this compound Serial Dilutions vebu_prep->mbic_inoculate mbec_treat Treat with this compound (24h) vebu_prep->mbec_treat mbic_incubate Incubate (24h, 37°C) mbic_inoculate->mbic_incubate mbic_wash1 Wash (remove planktonic) mbic_incubate->mbic_wash1 mbic_stain Stain with Crystal Violet mbic_wash1->mbic_stain mbic_wash2 Wash (remove excess stain) mbic_stain->mbic_wash2 mbic_destain Solubilize with Acetic Acid mbic_wash2->mbic_destain mbic_read Read Absorbance (570nm) mbic_destain->mbic_read mbec_wash1 Wash (remove planktonic) mbec_form_biofilm->mbec_wash1 mbec_wash1->mbec_treat mbec_viability Assess Viability (TTC/CFU) mbec_treat->mbec_viability mbec_read Read Results mbec_viability->mbec_read

Caption: Experimental workflow for determining MBIC and MBEC of this compound.

G cluster_bacterial_cell Bacterial Cell qs_receptor Quorum Sensing Receptor (e.g., AgrC) gene_expression Biofilm Gene Expression (e.g., icaA, fnbA) qs_receptor->gene_expression regulates dna_gyrase DNA Gyrase / Topoisomerase IV dna_replication DNA Replication dna_gyrase->dna_replication enables biofilm Biofilm Formation (Adhesion, Matrix Production) gene_expression->biofilm dna_replication->gene_expression indirectly affects autoinducer Autoinducer Peptides (AIPs) autoinducer->qs_receptor activates This compound This compound This compound->dna_gyrase inhibits

Caption: Simplified signaling pathway of bacterial biofilm formation and this compound's target.

References

Application Notes and Protocols for Vebufloxacin in Treating Multidrug-Resistant (MDR) Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are for a hypothetical novel fluoroquinolone, "Vebufloxacin." The data presented is illustrative and based on typical findings for novel antibiotics against multidrug-resistant strains.

Introduction

This compound is a novel, fourth-generation fluoroquinolone antibiotic designed to combat infections caused by multidrug-resistant (MDR) bacteria. Its unique molecular structure allows for potent inhibition of both bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][2] This dual-targeting mechanism contributes to its broad-spectrum activity and a lower propensity for resistance development compared to earlier-generation fluoroquinolones.[2] These application notes provide essential data and protocols for researchers, scientists, and drug development professionals investigating the efficacy of this compound against MDR pathogens.

Data Presentation

In Vitro Activity of this compound Against MDR Gram-Negative Bacteria

The in vitro potency of this compound was evaluated against a panel of clinically relevant MDR Gram-negative isolates. The Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were determined using the broth microdilution method.[3][4]

Bacterial SpeciesResistance ProfileThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator: Ciprofloxacin MIC₉₀ (µg/mL)
Escherichia coliESBL-producing, Carbapenem-resistant0.125 - 814>64
Klebsiella pneumoniaeKPC-producing, Carbapenem-resistant0.25 - 1628>64
Pseudomonas aeruginosaCarbapenem-resistant, MDR0.5 - 32416>64
Acinetobacter baumanniiCarbapenem-resistant, MDR1 - 64832>64

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

In Vitro Activity of this compound Against MDR Gram-Positive Bacteria

This compound also demonstrates significant activity against challenging MDR Gram-positive pathogens.

Bacterial SpeciesResistance ProfileThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator: Levofloxacin MIC₉₀ (µg/mL)
Staphylococcus aureusMethicillin-resistant (MRSA)0.06 - 20.25132
Staphylococcus aureusVancomycin-intermediate (VISA)0.125 - 40.5232
Enterococcus faeciumVancomycin-resistant (VRE)0.5 - 1628>64
Streptococcus pneumoniaePenicillin-resistant, Macrolide-resistant0.03 - 10.1250.58

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound analytical powder

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve final concentrations ranging from 0.0019 µg/mL to 256 µg/mL.[5]

  • Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • CAMHB

  • Bacterial isolates

  • Shaking incubator (37°C)

  • Sterile saline

  • Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure to this compound: Add this compound to the bacterial cultures at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC for the specific isolate. Include a growth control without any antibiotic.

  • Time-Point Sampling: Incubate the cultures in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.[7]

  • Viable Cell Counting: Perform ten-fold serial dilutions of the collected aliquots in sterile saline. Plate 100 µL of each dilution onto MHA plates.

  • Incubation and Colony Counting: Incubate the MHA plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Synergy with another antibiotic can be defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[7]

Protocol 3: In Vivo Murine Sepsis Model

Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.

Materials:

  • This compound for injection

  • Mice (e.g., BALB/c or C57BL/6)

  • MDR bacterial strain

  • Sterile saline or appropriate vehicle for this compound

  • Syringes and needles for injection

Procedure:

  • Infection Induction: Infect mice intraperitoneally (IP) or intravenously (IV) with a lethal or sub-lethal dose of the MDR bacterial strain. The specific dose should be predetermined in pilot studies to cause a consistent and measurable infection.

  • Treatment Administration: At a specified time post-infection (e.g., 1 or 2 hours), administer this compound to different groups of mice at various dosages. The route of administration (e.g., subcutaneous, intravenous, or oral) should be relevant to the intended clinical use of the drug. Include a control group that receives only the vehicle.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

  • Bacterial Load Determination (Optional): At selected time points, a subset of mice from each group can be euthanized, and target organs (e.g., spleen, liver, lungs) and blood can be aseptically harvested. Homogenize the tissues and perform serial dilutions to plate on appropriate agar for CFU enumeration. This provides data on the reduction of bacterial burden in different tissues.[8][9]

  • Data Analysis: The primary endpoint is typically survival rate, which can be analyzed using Kaplan-Meier survival curves and log-rank tests. Bacterial load data can be analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare treated groups with the control group.

Visualizations

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_Antibiotic_Testing Start Start: Isolate MDR Strain MIC_Determination Protocol 1: MIC Determination (Broth Microdilution) Start->MIC_Determination Time_Kill_Assay Protocol 2: Time-Kill Assay MIC_Determination->Time_Kill_Assay Determine concentrations for In_Vivo_Model Protocol 3: In Vivo Animal Model (e.g., Murine Sepsis) Time_Kill_Assay->In_Vivo_Model Inform in vivo dosage Data_Analysis Data Analysis and Efficacy Evaluation In_Vivo_Model->Data_Analysis

Caption: Experimental workflow for this compound efficacy testing.

Fluoroquinolone_Generations Gen1 1st Generation (e.g., Nalidixic acid) Gen2 2nd Generation (e.g., Ciprofloxacin) Gen1->Gen2 Improved Gram-negative activity Gen3 3rd Generation (e.g., Levofloxacin) Gen2->Gen3 Improved Gram-positive activity Gen4 4th Generation (e.g., Moxifloxacin) Gen3->Gen4 Anaerobic coverage This compound This compound (Novel 4th Gen) Gen4->this compound Enhanced anti-MDR activity

References

Application of Fluoroquinolones in Veterinary Research: A Focus on Enrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note to the Reader: The specific agent "Vebufloxacin" requested in the topic query did not yield any specific results in extensive searches of scientific literature and veterinary medicine databases. It is possible that this is a less common or emerging compound with limited publicly available data. Therefore, this document provides a detailed application note and protocols for Enrofloxacin , a widely used and well-researched fluoroquinolone in veterinary medicine, as a representative example of this class of antimicrobials. The principles and methodologies described herein are largely applicable to the study of other fluoroquinolones in a veterinary research context.

Application Notes

1. Introduction

Enrofloxacin is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1][2] It is exclusively developed for veterinary use and exhibits concentration-dependent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][3] Due to its efficacy and favorable pharmacokinetic profile in many animal species, enrofloxacin is frequently used to treat infections of the respiratory, digestive, and urinary tracts, as well as skin infections.[1][4]

2. Mechanism of Action

Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

  • In Gram-negative bacteria, the primary target is DNA gyrase (encoded by gyrA and gyrB genes), which is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[5]

  • In Gram-positive bacteria, the primary target is generally topoisomerase IV (encoded by parC and parE genes), which is essential for the separation of daughter chromosomes after replication.[5]

By forming a stable complex with these enzymes and the bacterial DNA, enrofloxacin traps the enzymes in the process of cleaving the DNA, leading to double-stranded DNA breaks and ultimately cell death.[6]

3. Mechanisms of Resistance

Bacterial resistance to fluoroquinolones is a growing concern in both human and veterinary medicine.[5][7] The primary mechanisms of resistance include:

  • Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug to its target enzymes.[8][9]

  • Reduced intracellular accumulation: This can occur through decreased influx of the drug due to alterations in the outer membrane porins or increased efflux through the overexpression of multidrug resistance (MDR) efflux pumps.[8][10]

  • Plasmid-mediated quinolone resistance (PMQR): Transferable genes, such as qnr genes, can protect DNA gyrase from fluoroquinolone binding.[8][10]

4. Pharmacokinetics

The pharmacokinetic properties of enrofloxacin vary among different animal species. Understanding these parameters is crucial for establishing effective dosing regimens.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Various Animal Species

SpeciesDose & RouteCmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
Dogs 5 mg/kg PO~1.5~1-2~3-5~80[2]
Cats 5 mg/kg PO~0.7~1-2~3-4~60[2]
Cattle (Calves) 2.5 mg/kg IV~1.2-~4.6-[11]
Cattle (Calves) 7.5 mg/kg SC~1.1~2~5.8>90[11]
Swine 2.5 mg/kg IM1.091.27--[12]
Poultry (Broilers) 10 mg/kg in water~1.5-2.0-~10-14-[1]

Note: Values are approximate and can vary based on the specific study, formulation, and physiological state of the animal.

5. In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's in vitro potency against a specific pathogen.

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Enrofloxacin Against Common Veterinary Pathogens

Bacterial SpeciesAnimal HostMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus pseudintermediusDog0.120.5[7]
Escherichia coliVarious0.030.12[13]
Pasteurella multocidaCattle0.0150.03[9]
Mannheimia haemolyticaCattle0.060.12[3]
Salmonella spp.Poultry0.1250.25[1]
Mycoplasma gallisepticumPoultry0.060.12[14]

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of enrofloxacin against bacterial isolates.

1. Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Enrofloxacin analytical standard.

  • 96-well microtiter plates.

  • Bacterial isolates to be tested.

  • Spectrophotometer or McFarland standards.

  • Incubator.

2. Procedure:

  • Prepare Enrofloxacin Stock Solution: Dissolve enrofloxacin powder in a suitable solvent to create a high-concentration stock solution.
  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the enrofloxacin stock solution in MHB directly in the 96-well plates to achieve a range of desired concentrations.
  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the enrofloxacin dilutions. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.
  • Reading Results: The MIC is the lowest concentration of enrofloxacin that completely inhibits visible growth of the bacteria.

Protocol 2: Pharmacokinetic Study in Dogs Following Oral Administration

This protocol describes a typical study to determine the pharmacokinetic profile of enrofloxacin in dogs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Animals:

  • A cohort of healthy adult dogs of a specific breed (e.g., Beagles) to minimize variability.

  • Animals should be fasted overnight before drug administration.

2. Drug Administration:

  • Administer a single oral dose of enrofloxacin at a predetermined dosage (e.g., 5 mg/kg body weight).

3. Blood Sampling:

  • Collect blood samples (e.g., 2-3 mL) from a cephalic or jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Quantify the concentration of enrofloxacin and its major metabolite, ciprofloxacin, in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to analyze the plasma concentration-time data.

  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t1/2), and area under the concentration-time curve (AUC).

  • If an intravenous dose has also been administered to a separate group or in a crossover design, the oral bioavailability (F) can be calculated.

Visualizations

bacterial_dna_replication_inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenation Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Topoisomerase_IV->Replication_Fork Cell_Death Cell Death Replication_Fork->Cell_Death Replication Blocked Enrofloxacin Enrofloxacin Enrofloxacin->DNA_Gyrase Inhibits Enrofloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Enrofloxacin in bacteria.

experimental_workflow_mic start Start prep_drug Prepare Enrofloxacin Serial Dilutions start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC Results (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

pk_study_workflow start Start: Healthy Animal Cohort drug_admin Administer Enrofloxacin start->drug_admin blood_collection Collect Blood Samples at Timed Intervals drug_admin->blood_collection plasma_sep Separate Plasma blood_collection->plasma_sep sample_analysis Analyze Plasma Samples (HPLC) plasma_sep->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2, AUC) sample_analysis->pk_analysis end End: Determine PK Profile pk_analysis->end

Caption: Pharmacokinetic study workflow.

References

Application Notes and Protocols: Vebufloxacin Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Vebufloxacin stock solutions for research and developmental purposes. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is an antibiotic agent under investigation for its therapeutic potential.[1] Proper preparation and storage of stock solutions are critical for maintaining its chemical integrity and biological activity. These protocols outline the recommended procedures for solubilization, sterilization, and storage of this compound.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Appearance Solid powder[1]
Molecular Weight 359.40 g/mol [1]
Purity >98%[1]

Solubility and Formulation

The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).

SolventSolubilityFormulation NotesSource
DMSO SolubleThis drug may be formulated in DMSO.[1]

Storage and Stability

Proper storage is essential to prevent degradation of this compound in both its solid form and in solution. The following storage conditions are recommended.

Solid Compound Storage
ConditionTemperatureDurationNotesSource
Short Term 0 - 4 °CDays to WeeksStore in a dry, dark place.[1]
Long Term -20 °CMonths to YearsStore in a dry, dark place.[1]
Shelf Life -20 °C>3 yearsIf stored properly.[1]
Stock Solution Storage
ConditionTemperatureDurationNotesSource
Short Term 0 - 4 °CDays to WeeksAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
Long Term -20 °CMonthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder (>98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile microcentrifuge tube on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.594 mg of this compound (calculation based on a molecular weight of 359.40 g/mol ).

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 3.594 mg, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, place the aliquots at -20°C. For short-term storage, they can be kept at 0 - 4°C.

Workflow Diagram

The following diagram illustrates the key steps in the preparation and storage of a this compound stock solution.

G This compound Stock Solution Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot Solution Ready label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C (Long Term) or 0-4°C (Short Term) label_tubes->store

Caption: Workflow for this compound stock solution preparation and storage.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Troubleshooting & Optimization

Optimizing Vebufloxacin synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Vebufloxacin synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: While specific proprietary methods may vary, a common and chemically sound approach for the synthesis of this compound and analogous fluoroquinolones involves a convergent synthesis strategy. This typically consists of three main stages:

  • Synthesis of the Fluoroquinolone Core: Preparation of a 1-(2-fluoroethyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

  • Synthesis of the Chiral Side Chain: Asymmetric synthesis of (1R,6S)-2,8-diazabicyclo[4.3.0]nonane.

  • Condensation and Hydrolysis: Nucleophilic aromatic substitution of the fluoroquinolone core with the chiral side chain, followed by ester hydrolysis to yield the final this compound product.

Q2: What are the critical factors influencing the overall yield and purity?

A2: Several factors can significantly impact the success of the synthesis:

  • Purity of starting materials and intermediates: Impurities in early steps can be carried through and complicate purification of the final product.

  • Reaction conditions: Strict control of temperature, reaction time, solvent, and catalyst concentration is crucial for each step.

  • Stereochemical control: The synthesis of the (1R,6S)-2,8-diazabicyclo[4.3.0]nonane side chain requires precise stereochemical control to ensure the desired diastereomer of the final product.

  • Purification methods: Effective purification at each stage is necessary to remove byproducts and unreacted starting materials.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most reaction steps. High-performance liquid chromatography (HPLC) can provide more detailed information on reaction conversion and the formation of impurities. For structural confirmation of intermediates and the final product, techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) are essential.

Troubleshooting Guides

Part 1: Synthesis of the Fluoroquinolone Core

Issue 1.1: Low yield in the Gould-Jacobs cyclization to form the quinolone ring.

  • Possible Cause: Incomplete reaction or side product formation.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is heated to the optimal temperature, typically 240-260 °C, to drive the cyclization to completion. Insufficient temperature can lead to incomplete reaction, while excessive heat may cause decomposition.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to degradation of the product.

    • Purity of Reactants: Use freshly distilled aniline and diethyl ethoxymethylenemalonate to avoid side reactions from impurities.

Issue 1.2: Difficulty in the N-alkylation with 1-bromo-2-fluoroethane.

  • Possible Cause: Incomplete reaction or formation of O-alkylation byproducts.

  • Troubleshooting Steps:

    • Base Selection: A non-nucleophilic base such as potassium carbonate or cesium carbonate is recommended to minimize O-alkylation.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable for this reaction. Ensure the solvent is anhydrous.

    • Temperature: Perform the reaction at a moderate temperature (e.g., 60-80 °C) to promote N-alkylation without significant side product formation.

Part 2: Synthesis of the (1R,6S)-2,8-diazabicyclo[4.3.0]nonane Side Chain

Issue 2.1: Poor stereoselectivity in the asymmetric synthesis.

  • Possible Cause: Inefficient chiral catalyst or resolution agent.

  • Troubleshooting Steps:

    • Catalyst/Auxiliary Choice: The choice of chiral auxiliary or catalyst is critical. For syntheses involving chiral auxiliaries, ensure the auxiliary is of high enantiomeric purity.

    • Resolution Efficiency: If using classical resolution with a chiral acid, screen different resolving agents and solvents to find the optimal conditions for diastereomeric salt crystallization.

    • Enzymatic Resolution: Consider enzymatic resolution as an alternative for highly selective acylation or hydrolysis of a racemic intermediate.

Issue 2.2: Low yield in the final ring-closing metathesis or reductive amination steps.

  • Possible Cause: Catalyst poisoning, incorrect reaction conditions, or substrate degradation.

  • Troubleshooting Steps:

    • Catalyst Activity: For ring-closing metathesis, ensure the Grubbs catalyst is fresh and the reaction is performed under an inert atmosphere.

    • Reductive Amination: For reductive amination, select a suitable reducing agent (e.g., sodium triacetoxyborohydride) that is compatible with the functional groups present. Control the pH of the reaction medium, as it can significantly affect the rate of imine formation and reduction.

Part 3: Condensation and Final Hydrolysis

Issue 3.1: Low yield in the nucleophilic aromatic substitution (SNA_r_) reaction.

  • Possible Cause: Deactivation of the quinolone core, poor nucleophilicity of the side chain, or unfavorable reaction conditions.

  • Troubleshooting Steps:

    • Base: A non-nucleophilic organic base like triethylamine or diisopropylethylamine is often used to scavenge the HF produced during the reaction.

    • Solvent: A polar aprotic solvent such as acetonitrile, DMSO, or pyridine is typically used.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature to balance reaction rate and potential side reactions.

Issue 3.2: Incomplete hydrolysis of the ethyl ester.

  • Possible Cause: Insufficient base or reaction time.

  • Troubleshooting Steps:

    • Hydrolysis Conditions: Use an excess of a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like ethanol or THF.

    • Monitoring: Monitor the reaction by HPLC to ensure complete conversion of the ester to the carboxylic acid.

    • Work-up: Careful pH adjustment during the work-up is necessary to precipitate the final product at its isoelectric point, maximizing recovery.

Issue 3.3: Presence of impurities in the final product.

  • Possible Cause: Incomplete reactions, side products from any of the synthetic steps, or residual solvents.

  • Troubleshooting Steps:

    • Purification: Recrystallization from a suitable solvent system is the most common method for purifying the final product. Screening different solvents is recommended.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel or preparative HPLC may be necessary.

    • Washing: Thoroughly wash the final product with appropriate solvents to remove residual impurities.

Data Presentation

Table 1: Representative Reaction Conditions for Key Synthetic Steps

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Gould-Jacobs Cyclization 3,4-difluoroaniline, Diethyl ethoxymethylenemalonateNoneDowtherm A240-2600.5-175-85
N-Alkylation Quinolone ester, 1-bromo-2-fluoroethaneK₂CO₃DMF60-804-680-90
SNA_r_ Condensation Fluoroquinolone core, Chiral diamineTriethylamineAcetonitrile80-10012-2470-85
Ester Hydrolysis This compound ethyl esterNaOHEthanol/H₂O60-802-490-98

Table 2: Purity Profile of this compound at Different Purification Stages

Purification StagePurity by HPLC (%)Key Impurity
Crude Product after Hydrolysis 85-90Unreacted fluoroquinolone core
After First Recrystallization 95-97Di-substituted byproduct
After Second Recrystallization >99.5Residual solvents

Experimental Protocols

Protocol 1: General Procedure for S_NAr Condensation

  • To a solution of 1-(2-fluoroethyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous acetonitrile (10 mL/g), add (1R,6S)-2,8-diazabicyclo[4.3.0]nonane (1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound ethyl ester.

Protocol 2: General Procedure for Final Ester Hydrolysis

  • Dissolve the crude this compound ethyl ester (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 70 °C.

  • Stir the reaction at 70 °C for 2-4 hours, monitoring for the disappearance of the starting material by HPLC.

  • After completion, cool the reaction mixture and adjust the pH to approximately 7.0-7.5 with 1N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford this compound.

Visualizations

Vebufloxacin_Synthesis_Workflow cluster_core Fluoroquinolone Core Synthesis cluster_sidechain Chiral Side Chain Synthesis cluster_final Final Assembly 3,4-Difluoroaniline 3,4-Difluoroaniline Gould-Jacobs_Cyclization Gould-Jacobs_Cyclization 3,4-Difluoroaniline->Gould-Jacobs_Cyclization Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Gould-Jacobs_Cyclization Quinolone_Ester Quinolone_Ester Gould-Jacobs_Cyclization->Quinolone_Ester N-Alkylation N-Alkylation Quinolone_Ester->N-Alkylation 1-bromo-2-fluoroethane 1-bromo-2-fluoroethane 1-bromo-2-fluoroethane->N-Alkylation Fluoroquinolone_Core Fluoroquinolone_Core N-Alkylation->Fluoroquinolone_Core Condensation SNAr Condensation Fluoroquinolone_Core->Condensation Starting_Materials Acyclic Precursors Asymmetric_Synthesis Asymmetric Synthesis (e.g., Resolution) Starting_Materials->Asymmetric_Synthesis Chiral_Side_Chain (1R,6S)-2,8-diazabicyclo [4.3.0]nonane Asymmetric_Synthesis->Chiral_Side_Chain Chiral_Side_Chain->Condensation Ester_Hydrolysis Hydrolysis Condensation->Ester_Hydrolysis This compound This compound Ester_Hydrolysis->this compound

Caption: Hypothetical convergent synthesis workflow for this compound.

Troubleshooting_Logic Low_Yield_Purity Low Yield or Purity in Final Product Check_Core_Synthesis Review Core Synthesis Step? Low_Yield_Purity->Check_Core_Synthesis Check_Side_Chain_Synthesis Review Side Chain Synthesis? Low_Yield_Purity->Check_Side_Chain_Synthesis Check_Condensation Review Condensation Step? Low_Yield_Purity->Check_Condensation Check_Purification Review Purification? Low_Yield_Purity->Check_Purification Core_Issues - Incomplete Cyclization - N- vs O-alkylation - Starting Material Purity Check_Core_Synthesis->Core_Issues Side_Chain_Issues - Poor Stereoselectivity - Inefficient Resolution - Low Ring Closure Yield Check_Side_Chain_Synthesis->Side_Chain_Issues Condensation_Issues - Incorrect Base/Solvent - Suboptimal Temperature - Incomplete Hydrolysis Check_Condensation->Condensation_Issues Purification_Issues - Inappropriate Solvent - Insufficient Washing - Impurity Carryover Check_Purification->Purification_Issues

Caption: Logical troubleshooting flow for this compound synthesis.

Troubleshooting Vebufloxacin solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vebufloxacin. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is a fluoroquinolone antibiotic. Its chemical formula is C19H22FN3O3 and it has a molecular weight of 359.40 g/mol . Like other fluoroquinolones, its solubility is influenced by pH. It is known to be soluble in dimethyl sulfoxide (DMSO).

Q2: I am observing precipitation when I add this compound to my cell culture media. What could be the cause?

Precipitation of this compound in aqueous media can be attributed to several factors:

  • pH of the Media: Fluoroquinolones are amphoteric molecules, meaning they have both acidic and basic functional groups. Their solubility is lowest at their isoelectric point and increases in acidic or basic conditions.[1][2] Cell culture media is typically buffered around a neutral pH (7.2-7.4), which may be close to the isoelectric point of this compound, leading to reduced solubility.

  • Concentration: The concentration of this compound you are trying to dissolve may exceed its solubility limit in the specific media formulation at that pH.

  • Presence of Divalent Cations: Cell culture media contains divalent cations such as calcium (Ca2+) and magnesium (Mg2+). Fluoroquinolones can chelate these ions, forming insoluble complexes that precipitate out of solution.

  • Temperature: While warming can sometimes aid dissolution, temperature fluctuations can also affect solubility. Allowing a freshly prepared warm solution to cool to room or incubation temperature can sometimes lead to precipitation.

Q3: How can I improve the solubility of this compound in my experimental media?

Here are several strategies to enhance the solubility of this compound:

  • Prepare a Concentrated Stock Solution in DMSO: this compound is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in sterile DMSO. This stock can then be serially diluted in your culture medium to the desired final concentration.[4] It is crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

  • pH Adjustment of the Stock Solution: For some fluoroquinolones, adjusting the pH of the initial aqueous stock solution can significantly improve solubility.[5] For example, dissolving the compound in a slightly acidic (e.g., pH 5.0) or slightly basic (e.g., pH 9.0) buffer before further dilution in the final media can be effective. However, it is important to consider the buffering capacity of your final media and the potential impact of the pH shift on your experimental system.

  • Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol can be used to prepare stock solutions.[5] The principle remains the same: dissolve the compound at a high concentration in the co-solvent and then dilute it to the final working concentration in the aqueous medium.

  • Sonication: Gentle sonication can help to break down powder aggregates and facilitate dissolution.[6] However, be cautious with prolonged sonication as it can generate heat.

Troubleshooting Guides

Problem: this compound Precipitates Immediately Upon Addition to Media
Potential Cause Troubleshooting Step Expected Outcome
High Final Concentration Prepare a lower final concentration of this compound.This compound remains in solution.
Direct Dissolution in Media Prepare a concentrated stock solution in DMSO and then dilute it into the media.[3]The small volume of DMSO helps to keep this compound solubilized upon dilution.
pH of the Media If possible, test the solubility of this compound in buffers of varying pH to determine its optimal solubility range. This can inform the choice of media or the need for pH adjustment of a stock solution.Identification of a pH range where this compound is more soluble.
Problem: this compound Solution is Initially Clear but Precipitates Over Time
Potential Cause Troubleshooting Step Expected Outcome
Metastable Solution The initial concentration may be in a supersaturated state. Prepare a fresh solution at a slightly lower concentration.The solution remains stable over the duration of the experiment.
Interaction with Media Components The precipitation may be due to the formation of insoluble complexes with salts or proteins in the media over time. Prepare the this compound-containing media fresh before each experiment.Reduced precipitation during the experimental window.
Temperature Changes If the solution was warmed to aid dissolution, precipitation can occur upon cooling. Ensure the solution remains stable at the intended experimental temperature.A stable solution at the working temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of this compound).

    • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, followed by vortexing.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
  • Materials:

    • This compound stock solution

    • Sterile 96-well microtiter plates

    • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Bacterial inoculum prepared to a 0.5 McFarland standard

    • Sterile multichannel pipette and tips

    • Incubator

  • Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the first column of wells (this will be the negative control).

    • Prepare a working solution of this compound by diluting the stock solution in broth to twice the highest desired final concentration.

    • Add 100 µL of the working this compound solution to the wells in the second column.

    • Perform a two-fold serial dilution by transferring 100 µL from the second column to the third, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

    • The last row can serve as a positive control (broth with inoculum, no drug).

    • Dilute the 0.5 McFarland bacterial suspension in broth according to standard protocols (e.g., a 1:100 dilution to achieve a final inoculum of approximately 5 x 10^5 CFU/mL).

    • Add 100 µL of the diluted bacterial inoculum to all wells except the negative control wells.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Vebufloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Subunits GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Subunits ParC, ParE) This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relieves torsional stress Decatenated_DNA Decatenated DNA Topoisomerase_IV->Decatenated_DNA Decatenates daughter chromosomes Topoisomerase_IV->DNA_Replication_Fork Separates daughter strands Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Replicated_DNA Replicated DNA (Catenated) Replicated_DNA->Topoisomerase_IV Decatenates daughter chromosomes Cell_Death Cell Death DNA_Replication_Fork->Cell_Death Stalled replication leads to

Caption: Mechanism of action of this compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Media with Bacteria and this compound dilutions Inoculum_Prep->Inoculation Media_Prep Prepare Culture Media (e.g., Mueller-Hinton Broth) Media_Prep->Inoculation Drug_Prep Prepare this compound Serial Dilutions Drug_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Read Results (Visual Inspection or Spectrophotometer) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

Improving Vebufloxacin stability for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Vebufloxacin during in vitro assays. The following information is curated to help you troubleshoot common issues and answer frequently asked questions to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry and dark environment.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] this compound is stable for a few weeks during standard shipping at ambient temperatures.[1] Stock solutions in DMSO should also be stored at -20°C to minimize degradation.

Q3: Is this compound sensitive to light?

Q4: Can I add this compound directly to my cell culture medium?

A4: Yes, but with caution. Direct addition of a concentrated DMSO stock solution to aqueous media should be done with vigorous mixing to avoid precipitation. Furthermore, some components of complex culture media or enteral feeding formulations have been shown to reduce the concentration of other fluoroquinolones, so it is advisable to perform a stability check of this compound in your specific medium.[4]

Q5: What is the expected shelf life of this compound?

A5: When stored properly in its solid form, this compound has a shelf life of over three years.[1] The stability of stock solutions will depend on the solvent and storage conditions, but when stored at -20°C in DMSO, it should be stable for several months. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guides

This section addresses common problems encountered during in vitro assays with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected drug activity Degradation of this compound due to improper storage, light exposure, or interaction with media components.- Ensure this compound powder and stock solutions are stored at the correct temperature and protected from light.[1] - Prepare fresh working solutions for each experiment. - Evaluate the stability of this compound in your specific assay medium by incubating it for the duration of the experiment and then measuring its concentration or activity.
Precipitation of this compound upon dilution Poor solubility in the aqueous buffer or insufficient mixing.- Ensure the final concentration of DMSO in the assay medium is kept low (typically <0.5%) to maintain solubility and minimize solvent toxicity. - Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and complete dissolution.
Variability between experimental replicates Inconsistent handling of this compound solutions, such as different exposure times to light or temperature fluctuations.- Standardize the experimental protocol for handling this compound. - Minimize the time that working solutions are kept at room temperature and exposed to light.
Loss of drug activity over the course of a long-term experiment Degradation of this compound in the assay medium over time. Fluoroquinolones can be susceptible to alkaline degradation.[2][3]- For long-term incubations, consider replenishing the medium with freshly prepared this compound at regular intervals. - Assess the stability of this compound in your assay medium at 37°C over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used if necessary.

    • Aliquot the stock solution into smaller volumes in amber-colored tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in Assay Medium
  • Materials:

    • This compound stock solution (in DMSO)

    • Your specific in vitro assay medium (e.g., cell culture medium, buffer)

    • Incubator set to the experimental temperature (e.g., 37°C)

    • Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a working solution of this compound in your assay medium at the final experimental concentration.

    • At time zero (T=0), take an aliquot of the working solution and store it at -80°C for later analysis.

    • Incubate the remaining working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2), ensuring it is protected from light.

    • At various time points throughout the duration of a typical experiment (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and store them at -80°C.

    • After collecting all time points, analyze the concentration of this compound in all aliquots using a validated analytical method.

    • Plot the concentration of this compound versus time to determine its stability profile in your specific assay medium.

Visualizations

Vebufloxacin_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment In Vitro Assay powder This compound Powder (-20°C, dark, dry) dissolve Dissolve in DMSO powder->dissolve Weigh powder stock DMSO Stock Solution (-20°C, dark, aliquoted) dilute Dilute in Assay Medium stock->dilute Fresh dilution dissolve->stock Aliquot & Store assay Perform Experiment (Protect from light) dilute->assay analysis Data Analysis assay->analysis

Caption: Workflow for handling this compound from storage to experiment.

Potential_Degradation_Pathways This compound This compound (Active) Photodegradation Photodegradation Products This compound->Photodegradation Light Exposure Hydrolytic_Degradation Hydrolytic Degradation Products This compound->Hydrolytic_Degradation Unfavorable pH / Temp Media_Interaction Inactive Complexes This compound->Media_Interaction Interaction with Media Components Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites Cellular Metabolism

Caption: Potential degradation pathways for this compound in in vitro assays.

References

Technical Support Center: Vebufloxacin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there are no standardized clinical breakpoints for Vebufloxacin recognized by major international standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The information provided here is for research and developmental purposes only and should not be used for clinical decision-making. Researchers are advised to establish and validate their own testing methodologies and interpretive criteria based on the principles outlined below.

Frequently Asked Questions (FAQs)

Q1: Where can I find the official clinical breakpoints for this compound susceptibility testing?

A1: Currently, there are no officially published clinical breakpoints for this compound from major regulatory bodies like CLSI or EUCAST. This means there are no universally agreed-upon values to define whether a microorganism is "Susceptible," "Intermediate," or "Resistant" to this compound in a clinical context.

Q2: Why are there no established breakpoints for this compound?

A2: The establishment of clinical breakpoints is a complex process that involves extensive data collection and analysis, including microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical outcome data. This compound may be a novel compound still in the early stages of development, a drug with a specialized field of use (e.g., veterinary medicine without established standards), or a compound for which sufficient data has not yet been submitted to or evaluated by standards organizations.

Q3: How should I interpret the Minimum Inhibitory Concentration (MIC) or zone diameter results for this compound without clinical breakpoints?

A3: In the absence of clinical breakpoints, raw MIC values or zone diameters should be interpreted with caution. For research purposes, you can:

  • Establish Epidemiological Cutoff Values (ECOFFs/ECVs): These values differentiate the wild-type (WT) population of a microorganism from those with acquired resistance mechanisms. ECOFFs are not clinical breakpoints but can be useful for surveillance and understanding resistance development.

  • Compare with Related Compounds: You may compare the MIC distribution of this compound to that of other fluoroquinolones with established breakpoints. However, direct extrapolation of breakpoints is not recommended due to differences in potency and PK/PD properties.

  • Correlate with In Vivo Models: For drug development professionals, in vitro results should be correlated with outcomes in animal models of infection to begin to understand the potential for therapeutic success at different exposure levels.

Q4: What are some common issues when performing susceptibility testing for a drug without established breakpoints?

A4:

  • Lack of Interpretive Criteria: The primary issue is the inability to categorize an isolate as susceptible, intermediate, or resistant.

  • Quality Control (QC) Challenges: There may be no established QC ranges for this compound with standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Researchers will need to establish their own internal QC parameters.

  • Method Variability: Without a standardized methodology, results may vary between laboratories. It is crucial to meticulously document and standardize the entire testing process.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Wide variability in MIC or zone diameter results for the same isolate. Inconsistent inoculum preparation. Variation in incubation conditions (time, temperature, atmosphere). Inconsistent reading of endpoints.Ensure a standardized inoculum is prepared to a 0.5 McFarland turbidity standard. Strictly adhere to a consistent incubation protocol. Establish clear, objective criteria for reading test results.
No zone of inhibition around the this compound disk. The microorganism is highly resistant to this compound. The this compound disk has lost potency. The disk was not properly applied to the agar surface.Confirm the result with a broth microdilution test to determine the MIC. Test the disk against a known susceptible organism (if available) or a new batch of disks. Ensure the disk is in firm contact with the entire agar surface.
Unexpectedly high or low MIC values compared to other fluoroquinolones. This compound may have a different spectrum of activity or potency. Errors in the preparation of this compound stock solutions or dilutions.This may be a true result reflecting the intrinsic activity of the compound. Verify the accuracy of all weighing, dissolving, and dilution steps. Prepare fresh solutions.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • This compound powder of known purity

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland, diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that when 50 µL is added to the wells, the final inoculum concentration is approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound-impregnated disks (concentration to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.

Visualizations

Vebufloxacin_AST_Workflow cluster_prep Preparation cluster_testing Testing Methods cluster_results Data Acquisition cluster_interpretation Interpretation (Research Context) isolate Bacterial Isolate mcfarland 0.5 McFarland Suspension isolate->mcfarland Standardize Inoculum mic_test Broth Microdilution mcfarland->mic_test Inoculate disk_test Disk Diffusion mcfarland->disk_test Inoculate mic_value Observe MIC (µg/mL) mic_test->mic_value zone_value Measure Zone Diameter (mm) disk_test->zone_value no_breakpoints No Clinical Breakpoints Available mic_value->no_breakpoints zone_value->no_breakpoints ecoff Compare to ECOFF/ECV no_breakpoints->ecoff pkpd Correlate with PK/PD Data no_breakpoints->pkpd invivo Validate with in vivo Models no_breakpoints->invivo Logical_Relationship Relationship between Experimental Data and Clinical Breakpoints cluster_data Experimental Data cluster_analysis Analysis Components cluster_interpretation Interpretive Criteria mic MIC Value pd_data Pharmacodynamics (MIC) mic->pd_data zone Zone Diameter pk_data Pharmacokinetics (Drug Exposure) breakpoint Clinical Breakpoint (S/I/R) pk_data->breakpoint pd_data->breakpoint clinical_data Clinical Outcome Data clinical_data->breakpoint

Vebufloxacin MIC assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vebufloxacin Minimum Inhibitory Concentration (MIC) assays. Our goal is to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important for this compound?

A1: A Minimum Inhibitory Concentration (MIC) assay is a laboratory test that determines the lowest concentration of an antimicrobial agent—in this case, this compound—that prevents the visible in vitro growth of a specific microorganism.[1] This assay is crucial in the research and development of this compound as it provides a quantitative measure of its potency against various bacterial strains.[1] Consistent and reproducible MIC data are vital for clinical decision-making, regulatory compliance, and advancing drug development.[2]

Q2: Which quality control (QC) strains should I use for my this compound MIC assays?

A2: For antimicrobial susceptibility testing of fluoroquinolones like this compound, standard QC strains with well-characterized susceptibility profiles are recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] The recommended strains typically include:

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

Q3: What are the expected this compound MIC ranges for the recommended QC strains?

A3: As this compound is a novel compound, specific CLSI or EUCAST established quality control ranges may not be publicly available. However, for initial validation and as a point of reference, the established MIC ranges for other fluoroquinolones against these standard QC strains can be informative. Below are the CLSI-published QC ranges for Norfloxacin, a structurally related fluoroquinolone.

Table 1: Norfloxacin Broth Microdilution QC MIC Ranges

Quality Control StrainATCC NumberNorfloxacin MIC Range (µg/mL)
Escherichia coli259220.03 - 0.125[5]
Pseudomonas aeruginosa278531.0 - 4.0[5]
Staphylococcus aureus292130.5 - 2.0[5]
Enterococcus faecalis292122.0 - 8.0[5]

Disclaimer: These ranges are for Norfloxacin and should be used for guidance only. Each laboratory should establish its own internal quality control ranges for this compound based on repeated testing.

Q4: What is the mechanism of action of this compound?

A4: this compound, as a fluoroquinolone antibiotic, is expected to act by inhibiting bacterial DNA synthesis.[2] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][6][7][8] By trapping these enzymes on the DNA, this compound blocks DNA replication and transcription, leading to bacterial cell death.[7]

Q5: What are the common mechanisms of resistance to this compound?

A5: Resistance to fluoroquinolones like this compound typically arises from two primary mechanisms:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its target enzymes.[9][10]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[11][12][13][14][15]

Troubleshooting Guide

Variability in MIC assay results can be frustrating. This guide addresses common issues and provides actionable solutions.

Table 2: Troubleshooting this compound MIC Assay Variability

IssuePotential Cause(s)Recommended Action(s)
Inconsistent MIC values for QC strains 1. Inoculum preparation: Incorrect inoculum density.1. Standardize your inoculum to a 0.5 McFarland standard. Verify the final inoculum concentration (target: 5 x 10^5 CFU/mL).
2. Media variability: Differences in cation concentration, pH, or supplements in Mueller-Hinton Broth (MHB).2. Use cation-adjusted MHB from a reputable supplier. Ensure the pH is between 7.2 and 7.4.[1]
3. Incubation conditions: Fluctuations in temperature or incubation time.3. Incubate plates at 35 ± 2°C for 16-20 hours.[1] Ensure consistent incubator performance.
4. This compound solution: Improper storage or degradation of the drug stock solution.4. Prepare fresh stock solutions of this compound. Store aliquots at ≤ -60°C. Avoid repeated freeze-thaw cycles.
No bacterial growth in the growth control well 1. Inoculum viability: The bacterial culture used for inoculation was not viable.1. Use a fresh, actively growing culture for inoculum preparation.
2. Media contamination: The growth medium was contaminated with an inhibitory substance.2. Use fresh, sterile Mueller-Hinton Broth. Perform a sterility check on each new batch of media.
Growth in the sterility control well 1. Contamination: Contamination of the media, this compound solution, or microtiter plate.1. Ensure aseptic technique throughout the entire procedure. Use sterile materials and work in a clean environment.
"Skipped" wells (growth at higher concentrations, no growth at lower concentrations) 1. Pipetting error: Inaccurate serial dilutions or transfer of solutions.1. Review and practice your pipetting technique. Use calibrated pipettes.
2. Contamination: Cross-contamination between wells.2. Change pipette tips between each dilution step.
3. Drug precipitation: this compound may have precipitated out of solution at higher concentrations.3. Visually inspect the wells for any signs of precipitation. If observed, prepare fresh drug dilutions.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent. b. Sterilize the stock solution by membrane filtration if necessary. c. Store the stock solution in aliquots at ≤ -60°C.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube of sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Within 15 minutes, dilute the adjusted inoculum in cation-adjusted MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[16]

3. Preparation of Microtiter Plates: a. Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted MHB in a 96-well microtiter plate. b. The final volume in each well should be 100 µL after inoculation. c. Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension. b. Seal the plates to prevent evaporation. c. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

5. Reading and Interpreting Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Vebufloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Cell_Death Cell Death Topoisomerase_IV->DNA Decatenation Replication_Fork Replication Fork DNA->Replication_Fork Replication_Fork->Cell_Death Blocked Replication

Caption: Mechanism of action of this compound.

MIC_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: this compound Broth Microdilution MIC Assay Workflow.

Troubleshooting_Tree start Inconsistent MIC Results check_qc Are QC Strain MICs within expected range? start->check_qc qc_ok Yes check_qc->qc_ok Yes qc_fail No check_qc->qc_fail No troubleshoot_test_strain Investigate Test Strain: - Purity - Potential Resistance qc_ok->troubleshoot_test_strain investigate_protocol Investigate Protocol Deviations: - Inoculum Density - Media Preparation - Incubation Conditions qc_fail->investigate_protocol check_reagents Check Reagent Quality: - this compound Stock - Media Sterility investigate_protocol->check_reagents re_run_assay Re-run Assay with Validated QC and Reagents check_reagents->re_run_assay troubleshoot_test_strain->re_run_assay

Caption: Troubleshooting Decision Tree for Inconsistent MIC Results.

References

Technical Support Center: Vebufloxacin Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Vebufloxacin is a research compound, and specific data on its off-target effects in cell culture are not yet widely available. The following troubleshooting guides, FAQs, and protocols are based on the known off-target effects of the broader class of fluoroquinolone antibiotics. This information should be used as a starting point for your experiments, and we strongly recommend performing thorough dose-response and cytotoxicity studies for this compound in your specific cell model.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of fluoroquinolones like this compound in cell culture?

A1: The most frequently reported off-target effects of fluoroquinolones in mammalian cells are related to mitochondrial dysfunction. These can include:

  • Increased Reactive Oxygen Species (ROS) Production: Fluoroquinolones can interfere with the mitochondrial electron transport chain, leading to the generation of superoxide and other ROS.

  • Decreased Mitochondrial Membrane Potential (ΔΨm): Damage to the mitochondria can cause a loss of the electrochemical gradient across the mitochondrial inner membrane.

  • Induction of Apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis, leading to programmed cell death.

  • Inhibition of Cell Proliferation: At higher concentrations, fluoroquinolones can arrest the cell cycle and inhibit cell growth.

Q2: I'm observing high background fluorescence in my ROS/apoptosis assay. Could this compound be interfering?

A2: Yes, this is a known issue with some fluoroquinolones. These compounds can possess intrinsic fluorescent properties, which may interfere with fluorescence-based assays.[1][2] We recommend running a "this compound only" control (without cells or with unstained cells) to assess its autofluorescence at the excitation and emission wavelengths of your assay. If significant autofluorescence is detected, consider using alternative, non-fluorescent assays or dyes with different spectral properties.

Q3: My cells are dying even at low concentrations of this compound. What could be the reason?

A3: There are several possibilities:

  • High Sensitivity of Cell Line: Different cell lines have varying sensitivities to xenobiotics. Your cell line may be particularly susceptible to the mitochondrial effects of fluoroquinolones.

  • Phototoxicity: Some fluoroquinolones are known to be phototoxic, meaning their toxicity is enhanced by exposure to light.[3][4][5][6][7] Ensure that your cell culture work is performed under subdued lighting and that the plates are protected from light during incubation.

  • Incorrect Concentration: Double-check your stock solution concentration and dilution calculations.

  • Serum Protein Binding: The effective concentration of this compound in your culture medium can be influenced by its binding to serum proteins like albumin.[8][9][10][11][12] If you are using a low-serum medium, the free drug concentration may be higher than anticipated.

Q4: Can I add antioxidants to my cell culture medium to counteract the off-target effects of this compound?

A4: Co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) has been shown to mitigate the oxidative stress induced by some bactericidal antibiotics. However, the effectiveness of this approach can be cell-type and concentration-dependent. It is advisable to first characterize the off-target effects of this compound in your system and then systematically test the ability of antioxidants to rescue the phenotype.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High variability between replicate wells in cytotoxicity assays. 1. Uneven cell seeding.2. Edge effects in the culture plate.3. This compound precipitation at high concentrations.1. Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.2. Avoid using the outer wells of the plate for treatment groups.3. Check the solubility of this compound in your culture medium. If precipitation is observed, consider preparing fresh stock solutions or using a lower concentration range.
Unexpected changes in cell metabolism (e.g., altered glucose consumption or lactate production). Fluoroquinolones can impact cellular energy metabolism beyond direct mitochondrial damage.[13]1. Perform a Seahorse assay or similar metabolic flux analysis to characterize the metabolic phenotype induced by this compound.2. Consider if these metabolic changes are a primary off-target effect or a secondary consequence of mitochondrial dysfunction.
Fluorescence signal in JC-1 assay is weak or inconsistent. 1. Suboptimal JC-1 concentration.2. Loss of mitochondrial membrane potential is a rapid and transient event.3. Interference from this compound autofluorescence.1. Titrate the JC-1 concentration to determine the optimal staining concentration for your cell line.2. Perform a time-course experiment to identify the optimal time point for measuring the change in mitochondrial membrane potential after this compound treatment.3. As mentioned in the FAQs, check for this compound autofluorescence and consider alternative assays if necessary.
No apoptotic phenotype observed despite evidence of mitochondrial stress. 1. The apoptotic pathway may be activated at a later time point.2. The concentration of this compound may be inducing necrosis rather than apoptosis.3. The chosen apoptosis assay is not sensitive enough.1. Conduct a time-course experiment for apoptosis markers (e.g., caspase activation, Annexin V staining) over a longer duration.2. Use a live/dead/apoptotic stain to differentiate between different modes of cell death.3. Try a more sensitive method, such as a caspase activity assay.

Quantitative Data: Cytotoxicity of Fluoroquinolones in Mammalian Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for various fluoroquinolones in different mammalian cell lines. This data can serve as a reference for estimating the potential cytotoxic concentration range for this compound.

FluoroquinoloneCell LineAssayIncubation Time (h)IC50Reference
CiprofloxacinHuman Glioblastoma (A-172)MTT72259.3 µM[14][15]
CiprofloxacinHuman Lung Cancer (A549)MTTNot Specified133.3 µg/mL[16]
CiprofloxacinHuman Hepatocellular Carcinoma (HepG2)MTTNot Specified60.5 µg/mL[16]
LevofloxacinRat Bone Marrow Mesenchymal Stem CellsMTT48>224 µM (viability remained >80%)[17]
MoxifloxacinHuman Corneal Endothelial Cells (B4G12)Viability Assay72~0.5 mg/mL[1][11]
GatifloxacinHuman Pancreatic Cancer (MIA PaCa-2)MTT48~200 µg/mL[18]
GatifloxacinHuman Pancreatic Cancer (Panc-1)MTT48>400 µg/mL[18]

Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • H2DCFDA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • The next day, remove the culture medium and treat the cells with various concentrations of this compound in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., 100 µM H₂O₂).

  • Incubate for the desired treatment duration.

  • Prepare a 10 µM working solution of H2DCFDA in pre-warmed PBS.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add 100 µL of the 10 µM H2DCFDA working solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • JC-1 (1 mg/mL stock in DMSO)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial depolarization

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound. Include a vehicle control and a positive control (e.g., 10-50 µM CCCP for 30 minutes).

  • At the end of the treatment period, prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.

  • Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity for both J-aggregates (healthy mitochondria; Ex/Em = ~560/~595 nm) and JC-1 monomers (depolarized mitochondria; Ex/Em = ~485/~535 nm).

  • Calculate the ratio of J-aggregate to JC-1 monomer fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.[5][6][19]

Protocol 3: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[3][4][7][8][20]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometry tubes

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired duration.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Visualizations

experimental_workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis and Interpretation start Start: Define Cell Model and this compound Concentrations dose_response Design Dose-Response and Time-Course Study start->dose_response cell_culture Cell Seeding and this compound Treatment dose_response->cell_culture ros_assay ROS Production Assay (H2DCFDA) cell_culture->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) cell_culture->mmp_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay data_collection Data Collection (Plate Reader/Flow Cytometer) ros_assay->data_collection mmp_assay->data_collection apoptosis_assay->data_collection quantification Quantify Off-Target Effects (e.g., IC50, % Apoptosis) data_collection->quantification conclusion Conclusion: Characterize this compound's Off-Target Profile quantification->conclusion

Caption: Experimental workflow for assessing this compound's off-target effects.

mitochondrial_apoptosis_pathway This compound This compound (Fluoroquinolone) Mitochondrion Mitochondrion This compound->Mitochondrion Inhibition of ETC ROS ↑ ROS Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Bax_Bak Bax/Bak Activation MMP->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by fluoroquinolones.

References

Vebufloxacin Degradation: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the degradation of vebufloxacin and the subsequent impact on its antibacterial activity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound based on its fluoroquinolone structure?

A1: While specific data on this compound is limited, based on studies of other fluoroquinolones like ciprofloxacin and ofloxacin, this compound is likely susceptible to degradation under several conditions.[1][2][3][4] The primary degradation pathways are expected to be:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of multiple photodegradation products.[1][5]

  • Oxidative Degradation: this compound may degrade in the presence of oxidizing agents, such as hydrogen peroxide.[4][6]

  • Hydrolysis: Degradation can occur in aqueous solutions at both acidic and alkaline pH.[7]

  • Thermal Degradation: Elevated temperatures can induce degradation, although some fluoroquinolones show relative stability under thermal stress alone.[7][8]

Q2: How do degradation products of this compound potentially affect its antibacterial activity?

A2: The impact of degradation on the antibacterial activity of this compound can be variable. Studies on other fluoroquinolones have shown a range of outcomes:

  • Retained or Enhanced Activity: Some photodegradation products of fluoroquinolones like ofloxacin and levofloxacin have been found to possess antimicrobial activity.[1][5]

  • Reduced or No Activity: In many cases, degradation leads to a loss of antibacterial efficacy. For example, the degradation products of norfloxacin and ciprofloxacin induced by ionizing radiation showed no antibacterial activity.[2]

  • Altered Spectrum of Activity: It is also possible that degradation products may exhibit a different spectrum of activity compared to the parent compound.

  • Increased Toxicity: Researchers should be aware that some degradation products may exhibit increased toxicity, even if they lack antibacterial activity.[2][9]

Q3: What are the initial signs of this compound degradation in my sample?

A3: Visual inspection and analytical monitoring can reveal early signs of degradation:

  • Physical Changes: Discoloration (e.g., yellowing) of the solution or solid material, or the formation of precipitates.

  • Chromatographic Changes: When analyzing your sample by High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent this compound peak and the appearance of new, smaller peaks, which are indicative of degradation products.

Troubleshooting Guides

Issue 1: Unexpected Loss of Antibacterial Activity in this compound Samples
Possible Cause Troubleshooting Step
Photodegradation Protect this compound solutions and solid samples from light by using amber-colored vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Oxidative Degradation Avoid using solvents or reagents that may contain peroxides or other oxidizing agents. If unavoidable, use freshly prepared solutions and consider purging with an inert gas like nitrogen or argon.
pH Instability Ensure the pH of your solutions is within a stable range for this compound. Buffer your solutions appropriately and measure the pH before and after your experiments. Based on other fluoroquinolones, neutral to slightly acidic conditions are often more stable.
Thermal Degradation Store this compound stock solutions and samples at recommended temperatures (typically refrigerated or frozen). Avoid repeated freeze-thaw cycles.
Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Forced Degradation If you are intentionally stressing the sample (e.g., for stability studies), the appearance of new peaks is expected. The goal is then to identify and characterize these peaks.
Sample Contamination Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank (solvent only) to check for contaminants.
Inadequate Chromatographic Separation Optimize your HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or column temperature to achieve better separation of the parent drug from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to intentionally generate degradation products for analysis. These studies are crucial for understanding degradation pathways and developing stability-indicating analytical methods.[10][11][12][13]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the degradation products. For structural elucidation, techniques like LC-MS/MS are recommended.[7][14]

Protocol 2: Assessment of Antibacterial Activity of this compound and its Degradation Products

This protocol describes how to evaluate the impact of degradation on the antibacterial activity of this compound using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Samples:

  • Use the stressed samples generated from the forced degradation study (Protocol 1).

  • Prepare a control solution of unstressed this compound at the same initial concentration.

2. Bacterial Strains:

  • Select relevant bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).

  • Prepare a standardized inoculum of each bacterium (e.g., 0.5 McFarland standard).

3. Broth Microdilution Assay:

  • Perform serial two-fold dilutions of the stressed and unstressed this compound samples in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive controls (bacteria and medium, no drug) and negative controls (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

  • Compare the MIC values of the stressed samples to the unstressed control. An increase in the MIC indicates a loss of antibacterial activity.

Data Presentation

Table 1: Hypothetical HPLC Data for this compound Forced Degradation Study

Stress ConditionThis compound Remaining (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)
Control (Unstressed)10000
Acid Hydrolysis (0.1M HCl, 60°C, 24h)85.210.54.3
Base Hydrolysis (0.1M NaOH, 60°C, 24h)70.815.313.9
Oxidation (3% H₂O₂, RT, 24h)65.425.19.5
Photodegradation (Sunlight, 24h)50.130.719.2

Table 2: Hypothetical Antibacterial Activity (MIC) of Degraded this compound Samples against E. coli

SampleThis compound Concentration (µg/mL)MIC (µg/mL)
Control (Unstressed)1002
Acid Hydrolyzed85.24
Base Hydrolyzed70.88
Oxidized65.4>16
Photodegraded50.1>16

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation photo Photodegradation stock->photo thermal Thermal stock->thermal hplc HPLC Analysis acid->hplc mic MIC Assay (Antibacterial Activity) acid->mic base->hplc base->mic oxidation->hplc oxidation->mic photo->hplc photo->mic thermal->hplc thermal->mic lcms LC-MS/MS for Identification hplc->lcms degradation_profile Degradation Profile lcms->degradation_profile activity_impact Impact on Activity mic->activity_impact troubleshooting_logic start Unexpected Experimental Results? loss_of_activity Loss of Antibacterial Activity? start->loss_of_activity Yes new_peaks New Peaks in HPLC? start->new_peaks No protect_light Action: Protect from Light loss_of_activity->protect_light Possible Photodegradation check_ph Action: Check and Buffer pH loss_of_activity->check_ph Possible pH Instability control_temp Action: Control Temperature loss_of_activity->control_temp Possible Thermal Degradation optimize_hplc Action: Optimize HPLC Method new_peaks->optimize_hplc Poor Separation check_contamination Action: Check for Contamination new_peaks->check_contamination Potential Contamination

References

Adjusting Vebufloxacin dosage in preclinical animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting Vebufloxacin dosage in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in a new animal model?

A1: The initial dose for a new animal model is typically determined by extrapolating from a known effective or non-toxic dose in another species using allometric scaling.[1][2] Allometric scaling is a method that relates the physiological and metabolic processes of different species to their body size and surface area.[1] The primary goal is to calculate the Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) to establish a safe and potentially effective starting point for your studies.[1][3]

The formula for converting a dose from a reference species (e.g., mouse) to a target species (e.g., rat) is based on body surface area conversion factors (Km).

Formula for Animal Equivalent Dose (AED): AED (target species, mg/kg) = Dose (reference species, mg/kg) × [Km (reference species) / Km (target species)]

Table 1: Allometric Scaling Conversion Factors

Species Body Weight (kg) Body Surface Area (m²) Km Factor (Weight/BSA)
Mouse 0.02 0.0066 3.0
Rat 0.15 0.025 6.0
Rabbit 1.5 0.15 12.0
Dog 10 0.50 20.0
Monkey 3 0.24 12.0

| Human | 60 | 1.62 | 37.0 |

This data is generalized for preclinical research purposes.

Q2: What are the key pharmacokinetic (PK) parameters I should consider for this compound?

A2: As a fluoroquinolone antibiotic, this compound's efficacy is typically concentration-dependent.[4] Therefore, the most critical pharmacokinetic/pharmacodynamic (PK/PD) indices to evaluate are the ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (AUC24/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[4][5]

  • AUC24/MIC: This is the best predictor of bacterial killing for fluoroquinolones.[4] An AUC/MIC ratio of approximately 100 is often associated with maximum clinical and bacteriological efficacy.[4]

  • Cmax/MIC: This parameter is important for preventing the emergence of resistant bacteria.[4] A Cmax/MIC ratio of about 10 is generally considered effective.[4]

  • Half-life (t½): The elimination half-life will determine the dosing frequency required to maintain therapeutic concentrations. Half-life is species-dependent, typically decreasing with decreasing body weight.[6]

  • Bioavailability (F%): This indicates the fraction of the administered dose that reaches systemic circulation. It is crucial for converting between intravenous (IV) and oral (PO) doses. Fluoroquinolones generally have moderate to excellent oral bioavailability in most species, though it can be lower in mice.[4][7]

Table 2: Representative Pharmacokinetic Parameters for a Novel Fluoroquinolone (this compound)

Parameter Mouse Rat Dog Monkey
Oral Bioavailability (F%) ~20% ~88% ~88% ~55%
Elimination Half-life (t½, hours) 0.9 1.3 6.4 8.5
Volume of Distribution (Vd, L/kg) >1.5 >1.5 >1.5 >1.5

| Protein Binding | Moderate | Moderate | Moderate | Moderate |

Note: These are representative values based on published data for fluoroquinolones like balofloxacin and moxifloxacin and should be determined experimentally for this compound.[6][7]

Experimental Protocols & Workflow

A systematic approach is necessary to refine the dosage of this compound for optimal efficacy and safety in your animal model.

G cluster_0 Phase 1: Dose Estimation & Pilot Study cluster_1 Phase 2: Dose-Ranging & Efficacy Study cluster_2 Phase 3: Dose Refinement & Confirmation A 1. Allometric Scaling Estimate initial dose from existing data B 2. Pilot PK Study (Single dose, small cohort) A->B C 3. Analyze Plasma Samples (HPLC/LC-MS) B->C D 4. Calculate Key PK Parameters (Cmax, AUC, t½) C->D E 5. Establish Infection Model (e.g., mouse thigh infection) D->E Inform Dose Selection F 6. Dose-Ranging Study (Multiple dose levels) E->F G 7. Determine Efficacy Endpoint (e.g., bacterial load reduction) F->G H 8. Correlate PK/PD Indices (AUC/MIC, Cmax/MIC) with Efficacy G->H I 9. Identify Optimal PK/PD Target (e.g., AUC/MIC > 100) H->I Identify Efficacy Driver J 10. Refine Dosing Regimen (Adjust dose and frequency) I->J K 11. Confirmatory Efficacy Study (Validate optimized regimen) J->K L 12. Finalize Preclinical Dose K->L

Caption: Experimental workflow for preclinical dose adjustment of this compound.
Protocol 1: Pilot Pharmacokinetic (PK) Study in Rats

Objective: To determine the basic pharmacokinetic profile of this compound after a single oral dose.

Materials:

  • This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (n=3-5 per time point)

  • Oral gavage needles (flexible, bulb-tipped recommended)[8][9]

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Pipettes and storage vials

Methodology:

  • Dose Calculation: Calculate the required dose volume based on the estimated starting dose (from allometric scaling) and the concentration of your this compound formulation. The maximum oral gavage volume for rats is typically 10-20 ml/kg.[10]

  • Animal Preparation: Acclimatize animals and fast them overnight (with access to water) to ensure consistent absorption. Weigh each animal immediately before dosing.

  • Dose Administration: Administer a single oral dose of this compound via gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Suggested time points for a pilot study: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store them at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration versus time data. Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.

Troubleshooting Guides

Issue 1: Inconsistent results or high variability in plasma concentrations after oral gavage.

This is a common issue that can arise from improper gavage technique, leading to inaccurate dosing or stress affecting drug absorption.

G Start High variability in PO data Q1 Was the gavage tube length measured for each animal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did the animal struggle excessively during restraint? A1_Yes->Q2 Sol1 Action: Measure tube from aimal's mouth to last rib. Mark the tube to prevent stomach perforation. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Action: Ensure proper restraint. Head and neck should be extended to create a straight path for the tube. A2_Yes->Sol2 Q3 Was resistance felt during tube insertion? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Action: NEVER force the tube. Resistance may indicate entry into the trachea. Withdraw and re-attempt gently. A3_Yes->Sol3 Q4 Is the formulation homogeneous? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Review protocol and consider alternative routes if issues persist. A4_Yes->End Sol4 Action: Ensure the drug is fully dissolved or evenly suspended. Vortex the formulation before drawing each dose. A4_No->Sol4

Caption: Troubleshooting decision tree for oral gavage issues.
Issue 2: Signs of distress or adverse events after intravenous (IV) injection in mice.

IV injections, typically via the tail vein, require significant technical skill. Adverse events can include tissue damage from misplaced injections or embolism.

Possible Causes & Solutions:

  • Swelling or a "bubble" at the injection site: This indicates the injection was subcutaneous, not intravenous.[11] The substance will be absorbed much slower, confounding PK results.

    • Solution: Ensure the needle is correctly placed within the vein. A slight flash of blood in the needle hub upon entry can confirm placement. The injection should proceed with no resistance.[11]

  • Respiratory distress or sudden death post-injection: This could be due to an embolism, especially when injecting cell suspensions or formulations with particulates.

    • Solution: Ensure the injected substance is a clear, sterile solution free of bubbles. Inject slowly and monitor the animal closely during and after the procedure.[12]

  • Difficulty visualizing the tail vein: This is a common problem, especially in pigmented mouse strains.[13]

    • Solution: Warming the mouse's tail with a heat lamp or warm water can cause vasodilation, making the veins more prominent. Using a dedicated illumination device can also improve visibility.[13]

Understanding PK/PD Relationships for Efficacy

The ultimate goal of dose adjustment is to achieve a plasma concentration profile that drives maximal antibacterial efficacy. The relationship between drug exposure (PK) and its effect on the bacteria (PD) is described by PK/PD indices.

Caption: Relationship between PK/PD parameters and antibiotic efficacy.

By conducting pilot PK studies and in vivo efficacy models, you can determine the magnitude of the PK/PD index (e.g., the specific AUC/MIC ratio) required for this compound to be effective against the target pathogen.[14][15] This target value then guides the final dose and schedule selection for your preclinical studies.

References

Vebufloxacin interference with laboratory assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vebufloxacin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between the fluoroquinolone antibiotic, this compound, and various laboratory assays. The following information is intended to help troubleshoot unexpected results and provide standardized methods for investigating potential interference.

Disclaimer: Specific data on this compound is limited. Much of the information provided is based on studies of other fluoroquinolones and general principles of drug interference in laboratory testing. It is crucial to validate these findings for this compound in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with common clinical chemistry assays?

A1: While direct data for this compound is not widely available, other fluoroquinolones have been reported to interfere with certain clinical chemistry assays. For example, some fluoroquinolones can cause transient increases in liver enzymes such as ALT and AST.[1] It is plausible that this compound, as a member of the same class, could have similar effects. We recommend performing baseline measurements and monitoring these enzyme levels during in vitro and in vivo studies.

Q2: Is it possible for this compound to cause a false-positive result in a urine drug screen?

A2: Yes, this is a known issue with some fluoroquinolone antibiotics. For instance, levofloxacin and ofloxacin have been reported to cause false-positive results for opiates in urine drug screenings.[2][3][4][5] The mechanism is often due to structural similarities between the drug or its metabolites and the target analyte of the immunoassay. Given this class effect, it is advisable to confirm any positive opiate screen with a more specific method, such as gas chromatography-mass spectrometry (GC-MS), when this compound is present.

Q3: How might this compound affect glucose monitoring assays?

A3: Some fluoroquinolones, like moxifloxacin, have been shown to affect glucose regulation, leading to both hypoglycemia and hyperglycemia.[6] This can be a concern in both clinical settings and in cell-based assays where glucose metabolism is a key readout. The interference can be physiological (in vivo) or analytical (in vitro). For continuous glucose monitors (CGMs), the mechanism of interference can be electrochemical.[7][8][9][10] If you are observing unexpected changes in glucose levels in your experiments, consider the potential for interference from this compound.

Q4: What is the general mechanism of drug interference in laboratory assays?

A4: Drug interference can be broadly categorized as in vivo or in vitro.[11]

  • In vivo interference: The drug or its metabolite causes a physiological change in the analyte concentration in the body. For example, a drug might induce liver enzyme production.[11]

  • In vitro interference: The drug or its metabolite directly affects the analytical method. This can happen through several mechanisms, such as:

    • Cross-reactivity with antibodies in immunoassays.[11]

    • Spectral interference in colorimetric or spectrophotometric assays.

    • Inhibition or activation of enzymes used in the assay.

    • Altering the pH or ionic strength of the sample.

Troubleshooting Guides

Issue 1: Unexpectedly high liver enzyme readings (ALT, AST) in cell culture or animal studies.
  • Possible Cause: this compound may be inducing hepatotoxicity or directly interfering with the assay.

  • Troubleshooting Steps:

    • Review Literature: Check for any published data on this compound-induced hepatotoxicity.

    • Dose-Response Study: Perform a dose-response study to see if the enzyme elevation correlates with the this compound concentration.

    • Alternative Assay: Use an assay with a different methodology to measure the same enzymes. For example, if you are using a colorimetric assay, try a fluorescent or chemiluminescent-based method.

    • Spike and Recovery: Spike a known concentration of the liver enzyme into a sample matrix with and without this compound to assess for direct assay interference.

Issue 2: Positive opiate result in a urine drug screen of a subject administered this compound.
  • Possible Cause: Cross-reactivity of this compound or its metabolites with the antibodies used in the immunoassay.

  • Troubleshooting Steps:

    • Confirmation Testing: Always confirm positive immunoassay results with a more specific method like GC-MS or LC-MS/MS. This is the gold standard for ruling out false positives.[4]

    • Consult Assay Manufacturer: Contact the manufacturer of the urine drug screen to inquire about known cross-reactivity with fluoroquinolones.

    • Alternative Screening Kit: If available, use a different manufacturer's screening kit that may use different antibodies with varying specificities.

Issue 3: Inconsistent glucose measurements in cell-based assays.
  • Possible Cause: this compound may be affecting cellular glucose metabolism or interfering with the glucose assay itself.

  • Troubleshooting Steps:

    • Control Experiments: Run parallel control experiments without this compound to establish a baseline.

    • Different Assay Principle: If using an enzymatic glucose assay (e.g., glucose oxidase), try a method based on a different principle, such as one using hexokinase.

    • Direct Interference Check: Prepare a standard glucose solution and measure its concentration with and without the addition of this compound to see if the drug directly impacts the assay reading.

Data on Fluoroquinolone Interference

The following tables summarize reported interference data for fluoroquinolones other than this compound. This information may be useful for predicting potential interactions with this compound.

Table 1: Fluoroquinolone Interference in Urine Drug Screens

FluoroquinoloneAssayType of Interference
OfloxacinOpiatesFalse Positive[4]
LevofloxacinOpiatesFalse Positive[2]
LevofloxacinAmphetamine/MethamphetamineFalse Positive[3]

Table 2: Fluoroquinolone Effects on Clinical Chemistry Analytes

FluoroquinoloneAnalyteObserved Effect
CiprofloxacinLiver Enzymes (ALT, AST)Transient Increases[1]
MoxifloxacinGlucoseHypoglycemia and Hyperglycemia[6]

Experimental Protocols

Protocol 1: Screening for this compound Interference in a Competitive Immunoassay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline EP07.[1][2][12]

Objective: To determine if this compound cross-reacts with the antibody in a competitive immunoassay, leading to a false-positive or false-negative result.

Materials:

  • Calibrators and controls for the immunoassay.

  • Sample matrix (e.g., drug-free urine or serum).

  • This compound stock solution of known concentration.

  • The immunoassay system to be tested.

Procedure:

  • Prepare a series of this compound dilutions in the sample matrix, covering a range of clinically relevant and potentially higher concentrations.

  • Run the immunoassay according to the manufacturer's instructions using the this compound-spiked samples.

  • Include negative controls (matrix only) and positive controls (matrix with a known concentration of the target analyte).

  • Analyze the results. A significant signal in the this compound-spiked samples (in the absence of the target analyte) indicates a false positive. A significant reduction in the signal from a positive control when this compound is also present indicates a false negative.

Protocol 2: Investigating Interference in an Enzymatic Assay (e.g., Glucose Oxidase)

Objective: To assess whether this compound directly inhibits or enhances the activity of an enzyme used in a laboratory assay.

Materials:

  • The enzymatic assay kit (e.g., glucose oxidase assay).

  • Purified enzyme (if not included in the kit).

  • Substrate for the enzyme (e.g., glucose).

  • This compound stock solution.

  • Buffer appropriate for the enzyme.

  • A spectrophotometer or other appropriate reader.

Procedure:

  • Prepare a reaction mixture containing the buffer, enzyme, and this compound at various concentrations. Include a control with no this compound.

  • Pre-incubate the mixtures for a short period to allow for any interaction between this compound and the enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

  • Compare the reaction rates in the presence and absence of this compound. A decrease in the rate suggests inhibition, while an increase suggests enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_outcome Outcome start Start with Drug-Free Matrix spike Spike with this compound (Multiple Concentrations) start->spike controls Prepare Negative & Positive Controls start->controls run_assay Perform Assay (e.g., Immunoassay) spike->run_assay controls->run_assay measure Measure Signal run_assay->measure compare Compare Results to Controls measure->compare interpret Interpret Interference compare->interpret interference Interference Detected interpret->interference Significant Difference no_interference No Interference interpret->no_interference No Significant Difference troubleshooting_logic cluster_investigation Initial Investigation cluster_interference_check Interference Hypothesis cluster_resolution Resolution start Unexpected Assay Result check_protocol Verify Experimental Protocol start->check_protocol check_reagents Check Reagent Integrity start->check_reagents is_drug_present Is this compound Present? check_protocol->is_drug_present check_reagents->is_drug_present literature_review Review Literature for Class Effects is_drug_present->literature_review Yes report Document and Report Findings is_drug_present->report No run_controls Run Spike & Recovery Controls literature_review->run_controls confirm_with_alt_method Confirm with Alternative Method (e.g., GC-MS) run_controls->confirm_with_alt_method Interference Suspected mitigate Implement Mitigation Strategy (e.g., sample dilution) confirm_with_alt_method->mitigate mitigate->report

References

Validation & Comparative

Vebufloxacin: An Enigmatic Fluoroquinolone with Insufficient Data for Direct Comparison to Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a fluoroquinolone antibiotic, a comprehensive evaluation of Vebufloxacin's efficacy in direct comparison to the widely-used ciprofloxacin is not possible at this time due to a significant lack of publicly available scientific data. While the chemical entity "this compound" is recognized, and an alternative name "Benofloxacin" has been suggested, extensive research into its antibacterial activity, clinical effectiveness, and mechanism of action remains largely unpublished in accessible scientific literature.

Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone of antibacterial therapy for decades. Its efficacy against a broad spectrum of Gram-negative and some Gram-positive bacteria is well-documented in numerous clinical trials and real-world studies. In contrast, this compound appears to be a compound that has not been the subject of extensive clinical development or is in a very early, non-public stage of investigation.

Ciprofloxacin: A Well-Established Benchmark

Ciprofloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin effectively prevents bacterial cell division and leads to bacterial cell death.

Established Efficacy of Ciprofloxacin

The clinical efficacy of ciprofloxacin has been demonstrated in a multitude of infections, including:

  • Urinary Tract Infections (UTIs)

  • Respiratory Tract Infections

  • Gastrointestinal Infections (including traveler's diarrhea)

  • Bone and Joint Infections

  • Skin and Soft Tissue Infections

Quantitative data on ciprofloxacin's efficacy is extensive, with numerous studies providing Minimum Inhibitory Concentration (MIC) values against a wide array of bacterial pathogens, as well as clinical and bacteriological cure rates from randomized controlled trials.

The this compound Data Gap

In stark contrast to ciprofloxacin, searches of prominent scientific and medical databases for "this compound" or "Benofloxacin" yield minimal to no results pertaining to clinical efficacy, in-vitro activity, pharmacokinetic and pharmacodynamic properties, or detailed experimental protocols. This absence of data prevents a scientifically rigorous comparison with ciprofloxacin.

To fulfill the request for a comparative guide, the following information for this compound would be essential:

  • In-Vitro Susceptibility Data: MIC50 and MIC90 values against a comprehensive panel of clinically relevant bacteria, directly compared to ciprofloxacin.

  • Clinical Trial Data: Results from Phase I, II, and III clinical trials demonstrating safety and efficacy in specific infections, with comparator arms including ciprofloxacin or other standard-of-care antibiotics.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: Data on absorption, distribution, metabolism, and excretion, as well as PK/PD indices that correlate with efficacy.

  • Mechanism of Action Studies: Detailed biochemical assays and molecular studies to elucidate its specific targets and any differences from ciprofloxacin.

Without this fundamental information, any attempt to create a comparison guide would be speculative and would not meet the required standards of objectivity and data-driven analysis for the target audience of researchers, scientists, and drug development professionals.

Visualizing the Known: Ciprofloxacin's Mechanism of Action

While a comparative diagram is not feasible, the established mechanism of action for ciprofloxacin can be visualized. Fluoroquinolones, in general, interfere with the process of bacterial DNA replication.

Ciprofloxacin_Mechanism cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Formation Bacterial_DNA->Replication_Fork DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Supercoiling Relaxation of Positive Supercoils DNA_Gyrase->DNA_Supercoiling blocks Cell_Division Bacterial Cell Division Topoisomerase_IV Topoisomerase IV Daughter_Chromosomes Separation of Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes blocks Replication_Fork->DNA_Supercoiling requires Replication_Fork->Daughter_Chromosomes leads to DNA_Supercoiling->DNA_Gyrase Daughter_Chromosomes->Topoisomerase_IV requires separation by Cell_Death Bacterial Cell Death Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits

Figure 1. Mechanism of action of Ciprofloxacin.

Conclusion

The request to compare the efficacy of this compound to Ciprofloxacin highlights a critical challenge in drug development and scientific communication: the accessibility of data. While this compound exists as a named chemical compound, the absence of published research makes a meaningful comparison impossible. For researchers, scientists, and drug development professionals, this underscores the importance of published, peer-reviewed data in evaluating the potential of new therapeutic agents. Until such data for this compound becomes available, Ciprofloxacin will remain a key benchmark in the field of fluoroquinolone antibiotics, with its properties and efficacy extensively characterized.

A Comparative Analysis of Fourth-Generation Fluoroquinolones: Moxifloxacin, Gatifloxacin, and Gemifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of data for vebufloxacin, preventing a direct comparison with other fourth-generation fluoroquinolones. Searches for its antibacterial activity, pharmacokinetic and pharmacodynamic properties, and clinical trial data yielded insufficient information to construct a meaningful comparative guide as requested. Therefore, this guide provides a detailed comparison of three well-established fourth-generation fluoroquinolones: moxifloxacin, gatifloxacin, and gemifloxacin, for which extensive experimental data are available.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these key fourth-generation fluoroquinolones, supported by experimental data and detailed methodologies.

Mechanism of Action

Fourth-generation fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, these drugs introduce double-strand breaks in the bacterial chromosome, leading to cell death. The dual-targeting mechanism is believed to contribute to their broad spectrum of activity and a lower propensity for the development of resistance compared to earlier generations of fluoroquinolones.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell FQ Fourth-Generation Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FQ->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Topo_IV->DNA DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA->DNA_Replication

Figure 1: Mechanism of action of fourth-generation fluoroquinolones.

Antibacterial Spectrum

Moxifloxacin, gatifloxacin, and gemifloxacin exhibit broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. Their enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, is a key feature of this class.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration, MIC90 in µg/mL) of Fourth-Generation Fluoroquinolones against Key Pathogens

OrganismMoxifloxacinGatifloxacinGemifloxacin
Streptococcus pneumoniae (Penicillin-susceptible)0.12 - 0.250.25≤0.03
Streptococcus pneumoniae (Penicillin-resistant)0.250.50.06
Haemophilus influenzae≤0.06≤0.06≤0.03
Moraxella catarrhalis≤0.12≤0.06≤0.03
Staphylococcus aureus (Methicillin-susceptible)0.120.120.06
Escherichia coli0.50.250.12
Pseudomonas aeruginosa88>32
Chlamydophila pneumoniae0.120.250.06
Mycoplasma pneumoniae0.060.120.03

Note: MIC90 values represent the concentration required to inhibit the growth of 90% of isolates and can vary between studies.

Pharmacokinetic Properties

The pharmacokinetic profiles of these agents allow for convenient dosing regimens.

Table 2: Comparison of Key Pharmacokinetic Parameters

ParameterMoxifloxacinGatifloxacinGemifloxacin
Bioavailability (%) ~90~96~71
Half-life (hours) 11.5 - 15.67 - 147
Protein Binding (%) ~50~20~60-70
Elimination Hepatic/RenalPrimarily RenalRenal/Fecal

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

MIC_Determination_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of the fluoroquinolone in Mueller-Hinton broth prep_inoculum->serial_dilution inoculate Inoculate each dilution with the bacterial suspension serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incubate->read_results end End read_results->end

Vebufloxacin: A Comparative Analysis of Cross-Resistance with Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a thorough evaluation of novel antimicrobial agents. This guide provides a comparative analysis of Vebufloxacin, a next-generation fluoroquinolone, focusing on its cross-resistance profile with established antibiotics. The data presented is a synthesis of findings from in-vitro studies on contemporary fluoroquinolones, with "this compound" serving as a representative for a novel agent in this class.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values (in µg/mL) of this compound (represented by Delafloxacin data) and comparator fluoroquinolones against susceptible and resistant strains of clinically significant bacteria. Lower MIC values indicate greater potency.

OrganismResistance ProfileThis compound (Delafloxacin) MIC₅₀This compound (Delafloxacin) MIC₉₀Ciprofloxacin MIC₅₀Ciprofloxacin MIC₉₀Levofloxacin MIC₅₀Levofloxacin MIC₉₀
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤0.008≤0.00877.8% 'susceptible, increasing the exposure'-0.5-
Staphylococcus aureusMethicillin-Resistant (MRSA)≤0.00821>40.5>4
Staphylococcus aureusLevofloxacin-Resistant MRSA0.251----
Pseudomonas aeruginosaCiprofloxacin-Susceptible------
Pseudomonas aeruginosaCiprofloxacin-Resistant-->128>128--

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates. Data synthesized from multiple in-vitro studies.[1][2][3][4]

The data indicates that this compound retains significant activity against strains of Staphylococcus aureus that have developed resistance to ciprofloxacin and levofloxacin. Notably, even in levofloxacin-resistant MRSA, the MIC₉₀ of this compound remains at a level that suggests potential clinical efficacy.

Experimental Protocols

The determination of cross-resistance is primarily based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized procedure for determining the MIC of this compound and other antibiotics against bacterial isolates.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar medium.
  • Inoculum Preparation: Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
  • Antimicrobial Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics at a high concentration in a suitable solvent.
  • Microdilution Plates: Sterile 96-well microtiter plates.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.

2. Serial Dilution of Antibiotics:

  • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
  • Add 50 µL of the antibiotic stock solution to the first well of a row, creating a 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. The last well typically serves as a growth control (no antibiotic).

3. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

4. Incubation:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[9][10][11]

6. Quality Control:

  • Reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) should be tested concurrently to ensure the accuracy of the results.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in cross-resistance studies, the following diagrams illustrate the experimental workflow and the underlying mechanisms of fluoroquinolone resistance.

Experimental_Workflow_for_Cross_Resistance_Study cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Isolates Bacterial Isolates (Susceptible & Resistant Strains) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Isolates->Inoculum_Prep Antibiotic_Stocks Antibiotic Stock Solutions (this compound & Comparators) Serial_Dilution Serial Dilution of Antibiotics Antibiotic_Stocks->Serial_Dilution Media_Plates Growth Media & 96-Well Plates Media_Plates->Serial_Dilution Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Data_Comparison Data Comparison & Cross-Resistance Analysis MIC_Determination->Data_Comparison

Experimental Workflow for Cross-Resistance Study

The diagram above outlines the key steps in a typical cross-resistance study, from the initial preparation of materials to the final analysis of the results.

Fluoroquinolone_Resistance_Mechanism cluster_drug_action Mechanism of Action cluster_resistance Mechanism of Resistance Fluoroquinolone Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolone->DNA_Gyrase Binds to Topo_IV Topoisomerase IV (parC/parE) Fluoroquinolone->Topo_IV Binds to Reduced_Binding Reduced Fluoroquinolone Binding Fluoroquinolone->Reduced_Binding Fails to bind effectively DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death gyrA_Mutation Mutation in gyrA gene Altered_Target Altered Target Enzyme gyrA_Mutation->Altered_Target parC_Mutation Mutation in parC gene parC_Mutation->Altered_Target Altered_Target->Reduced_Binding Resistance Fluoroquinolone Resistance Reduced_Binding->Resistance

Fluoroquinolone Action and Resistance Mechanism

This diagram illustrates the primary mechanism of action for fluoroquinolones, which involves the inhibition of DNA gyrase and topoisomerase IV.[12][13][14][15][16] It also depicts how mutations in the gyrA and parC genes, the quinolone resistance-determining regions (QRDRs), lead to altered target enzymes, reduced drug binding, and ultimately, antibiotic resistance.[12][13][14][15][16] The ability of newer fluoroquinolones like this compound to overcome some of these mutations is a key area of ongoing research.

References

Vebufloxacin vs. Moxifloxacin: A Comparative Safety Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Fluoroquinolones are a critical class of broad-spectrum antibiotics highly effective against a wide range of bacterial infections. As with all therapeutics, their clinical utility is defined by a balance between efficacy and safety. This guide provides a comparative analysis of the safety profiles of Vebufloxacin and the well-established fluoroquinolone, moxifloxacin.

Important Note: As of late 2025, publicly available clinical and preclinical safety data for this compound is not available. Therefore, a direct, data-driven comparison with moxifloxacin is not currently possible. This guide will provide a comprehensive overview of the well-documented safety profile of moxifloxacin, which can serve as a benchmark for evaluating the safety of new fluoroquinolones like this compound as data becomes available. The guide also includes a summary of the known class-wide adverse effects of fluoroquinolones.

Moxifloxacin: A Detailed Safety Profile

Moxifloxacin is a fourth-generation fluoroquinolone with a well-characterized safety profile established through extensive clinical trials and post-marketing surveillance.

Common Adverse Drug Reactions (ADRs)

Gastrointestinal and nervous system reactions are the most frequently reported ADRs associated with moxifloxacin.

Adverse Drug ReactionOral Moxifloxacin (%)[1]Intravenous Moxifloxacin (%)[1]
Nausea7.13.1
Diarrhea5.26.2
HeadacheNot SpecifiedNot Specified
DizzinessNot SpecifiedNot Specified
Serious Adverse Events (SAEs)

Serious adverse events are rare but have been reported. Discontinuation of moxifloxacin due to adverse reactions occurred in 5% of patients overall in clinical trials[2].

Serious Adverse Event CategoryOral Moxifloxacin (%)[1]Intravenous Moxifloxacin (%)[1]
Discontinuation due to ADRs2.76.0
Mortality0.34.0

It is important to note that higher rates of SAEs and mortality in the intravenous group are often associated with the greater severity of illness in patients requiring intravenous therapy[3].

Key Safety Considerations for Moxifloxacin and the Fluoroquinolone Class

Cardiovascular Safety: QT Interval Prolongation

A well-recognized adverse effect of some fluoroquinolones is the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).

Moxifloxacin has been shown to prolong the QTc interval. In healthy individuals, the prolongation is generally modest, in the range of 11.5-19.5 ms[4][5]. However, in some patients, particularly those with pre-existing risk factors, the prolongation can be more significant (30-60 ms)[4][5].

Mechanism of QT Prolongation:

Moxifloxacin prolongs the QT interval by blocking the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes[6]. This inhibition delays cardiac repolarization, leading to a longer QT interval.

Mechanism of Moxifloxacin-Induced QT Prolongation Moxifloxacin Moxifloxacin IKr IKr Potassium Channel (hERG) Moxifloxacin->IKr Inhibits TdP Torsades de Pointes Risk K_Efflux Potassium Ion Efflux IKr->K_Efflux Mediates Repolarization Cardiac Repolarization K_Efflux->Repolarization Contributes to AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens QT_Interval QT Interval AP_Duration->QT_Interval Determines QT_Interval->TdP Increased Risk

Caption: Moxifloxacin inhibits the IKr potassium channel, delaying repolarization and prolonging the QT interval.

Experimental Protocol: Clinical QT Study

A typical thorough QT (TQT) study to assess the effect of a drug like moxifloxacin on the QT interval involves:

  • Participants: A cohort of healthy male and female volunteers.

  • Design: A randomized, double-blind, placebo- and positive-controlled crossover study. Moxifloxacin is often used as the positive control due to its known effect on the QT interval[7].

  • Procedure:

    • Baseline 12-lead ECGs are recorded at multiple time points to establish a baseline.

    • Subjects receive a single dose of the investigational drug, placebo, and a positive control (e.g., moxifloxacin) in a randomized sequence with a washout period between treatments.

    • ECGs are recorded at frequent intervals post-dose, corresponding to the drug's pharmacokinetic profile.

  • Analysis: The change in the corrected QT interval (QTc) from baseline is calculated for each treatment and compared. The effect of the investigational drug is compared to both placebo and the positive control.

Dermatological Safety: Phototoxicity

Phototoxicity is another known adverse effect of some fluoroquinolones, where exposure to ultraviolet (UVA) radiation after drug administration can lead to an exaggerated sunburn-like reaction.

Clinical studies have demonstrated that moxifloxacin has a low potential for causing phototoxicity[8][9]. In a study comparing moxifloxacin with the known phototoxic agent lomefloxacin, moxifloxacin did not show a significant increase in photosensitivity compared to placebo[8][9].

Experimental Protocol: Phototoxicity Study in Healthy Volunteers

  • Participants: Healthy volunteers with skin types susceptible to sunburn.

  • Design: A randomized, double-blind, placebo- and positive-controlled study.

  • Procedure:

    • Baseline photosensitivity is determined by measuring the minimal erythema dose (MED) at various wavelengths of UVA and UVB radiation using a monochromator.

    • Subjects are randomized to receive the investigational drug (e.g., moxifloxacin), a placebo, or a positive control (e.g., lomefloxacin) for a specified duration (e.g., 7 days).

    • On-drug MED is reassessed to determine any changes in photosensitivity.

  • Analysis: The phototoxic index is calculated as the ratio of the baseline MED to the on-drug MED. A significant decrease in MED indicates phototoxicity.

Experimental Workflow for Clinical Phototoxicity Study Start Recruit Healthy Volunteers Baseline Measure Baseline Minimal Erythema Dose (MED) Start->Baseline Randomization Randomize to Treatment Groups Baseline->Randomization Moxifloxacin Moxifloxacin Randomization->Moxifloxacin Placebo Placebo Randomization->Placebo Positive_Control Positive Control (e.g., Lomefloxacin) Randomization->Positive_Control Treatment Administer Drug/Placebo (e.g., 7 days) Moxifloxacin->Treatment Placebo->Treatment Positive_Control->Treatment On_Drug_MED Measure On-Drug MED Treatment->On_Drug_MED Analysis Calculate Phototoxic Index (Baseline MED / On-Drug MED) On_Drug_MED->Analysis Conclusion Determine Phototoxic Potential Analysis->Conclusion

Caption: A flowchart illustrating the key steps in a clinical trial to assess drug-induced phototoxicity.

Musculoskeletal and Neurological Safety: The Fluoroquinolone Class Effect

The U.S. Food and Drug Administration (FDA) has issued a boxed warning for all fluoroquinolones regarding the risk of disabling and potentially irreversible serious adverse reactions that can occur together. These include:

  • Tendinopathy and Tendon Rupture: An increased risk of tendinitis and tendon rupture, particularly in older adults, patients receiving concomitant corticosteroids, and those with kidney, heart, or lung transplants[10]. The Achilles tendon is most commonly affected[11].

  • Peripheral Neuropathy: Sensory or sensorimotor axonal polyneuropathy affecting small and/or large axons, which can be permanent[10].

  • Central Nervous System (CNS) Effects: A range of CNS effects including seizures, tremors, hallucinations, anxiety, depression, and insomnia have been reported[11][12][13].

These risks are considered a class effect for fluoroquinolones, and it is anticipated that this compound would also carry these warnings until proven otherwise through rigorous clinical evaluation.

Conclusion

The safety profile of moxifloxacin is well-established, with a known and generally manageable set of common adverse effects and a number of rare but serious risks that are largely considered a class effect for fluoroquinolones. The potential for QT interval prolongation and a low risk of phototoxicity are key characteristics of moxifloxacin.

Currently, there is a lack of publicly available safety data for this compound. As this compound progresses through clinical development, its safety profile will need to be meticulously characterized and compared against established fluoroquinolones like moxifloxacin. Researchers and drug development professionals should anticipate the need for comprehensive assessments of cardiovascular, dermatological, musculoskeletal, and neurological safety for this compound to fully understand its therapeutic index. This guide will be updated as new information on the safety profile of this compound becomes available.

References

Vebufloxacin and MRSA: A Comparative Analysis of Treatment Options

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the efficacy of Vebufloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA) have yielded no publicly available data from clinical trials or in-vitro studies. As such, a direct head-to-head comparison is not currently possible. This guide provides a comparative analysis of established and alternative antibiotic agents with proven activity against MRSA, offering researchers, scientists, and drug development professionals a summary of their mechanisms of action, in-vitro efficacy, and the experimental protocols used for their evaluation.

This report focuses on three key antibiotic classes with recognized anti-MRSA activity: glycopeptides (Vancomycin), oxazolidinones (Linezolid), and fluoroquinolones, with a focus on a newer generation compound, Zabofloxacin, for which comparative data against MRSA is available.

Comparative Efficacy Against MRSA Isolates

The in-vitro activity of antibiotics against MRSA is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for Vancomycin, Linezolid, and Zabofloxacin against MRSA isolates, as reported in peer-reviewed studies. A lower MIC value indicates greater potency.

AntibioticClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
VancomycinGlycopeptide0.5 - 11 - 20.25 - 2
LinezolidOxazolidinone120.25 - 4
ZabofloxacinFluoroquinolone0.252Not Widely Reported

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary depending on the specific MRSA strains and testing methodologies.[1][2][3][4][5]

Mechanisms of Action: A Visualized Comparison

The distinct mechanisms by which these antibiotic classes combat MRSA are crucial for understanding their efficacy and the potential for resistance development.

cluster_vancomycin Vancomycin (Glycopeptide) cluster_linezolid Linezolid (Oxazolidinone) cluster_fluoroquinolone Zabofloxacin (Fluoroquinolone) vancomycin Vancomycin lipid_II Lipid II Precursor (D-Ala-D-Ala terminus) vancomycin->lipid_II Binds to cell_wall Peptidoglycan Synthesis lipid_II->cell_wall Inhibits incorporation into linezolid Linezolid ribosome_50S 50S Ribosomal Subunit linezolid->ribosome_50S Binds to initiation_complex 70S Initiation Complex ribosome_50S->initiation_complex Prevents formation of protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Blocks fluoroquinolone Zabofloxacin gyrase DNA Gyrase fluoroquinolone->gyrase Inhibits topoisomerase Topoisomerase IV fluoroquinolone->topoisomerase Inhibits dna_replication DNA Replication gyrase->dna_replication Blocks topoisomerase->dna_replication Blocks

Mechanisms of Action for Vancomycin, Linezolid, and Zabofloxacin.

Vancomycin , a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall.[6][7][8] It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents their incorporation into the growing cell wall.[6][7]

Linezolid , an oxazolidinone, is a protein synthesis inhibitor.[9][10][11] It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[9][10][11]

Fluoroquinolones , such as Zabofloxacin, target bacterial DNA synthesis.[12][13] They inhibit the enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.[12][13]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antibiotic against a specific bacterium. The following workflow outlines the key steps in this process.

prep Prepare Serial Dilutions of Antibiotic in Broth inoculate Inoculate with Standardized MRSA Suspension prep->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Plates for Visible Bacterial Growth incubate->read determine Determine MIC (Lowest Concentration with No Growth) read->determine

References

Validating Vebufloxacin's Target Engagement in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the target engagement of Vebufloxacin, a novel fluoroquinolone antibiotic. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of antibacterial drug discovery.

Introduction to this compound and its Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The primary mechanism of action for fluoroquinolones involves the stabilization of a covalent complex between these enzymes and the bacterial DNA.[3][4] This stabilization leads to the formation of double-strand DNA breaks, which, if not repaired, trigger a cascade of events culminating in bacterial cell death.[4] The dual-targeting nature of many fluoroquinolones is a key strategy in mitigating the development of bacterial resistance.

The following diagram illustrates the signaling pathway of fluoroquinolone action:

Fluoroquinolone_Pathway cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Binds to Topo_IV Topoisomerase IV This compound->Topo_IV Binds to Cleavage_Complex_Gyrase Gyrase-DNA Cleavage Complex This compound->Cleavage_Complex_Gyrase Stabilizes Cleavage_Complex_TopoIV Topo IV-DNA Cleavage Complex This compound->Cleavage_Complex_TopoIV Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Cleavage_Complex_Gyrase Forms Topo_IV->DNA Acts on Topo_IV->Cleavage_Complex_TopoIV Forms DS_Breaks Double-Strand DNA Breaks Cleavage_Complex_Gyrase->DS_Breaks Leads to Cleavage_Complex_TopoIV->DS_Breaks Leads to Cell_Death Cell Death DS_Breaks->Cell_Death Induces

Fluoroquinolone Mechanism of Action

Experimental Validation of Target Engagement

To validate that this compound effectively engages its intended targets, a series of in vitro enzymatic and whole-cell assays are typically performed. The following workflow outlines the key experiments.

Experimental_Workflow cluster_workflow Target Engagement Validation Workflow Start Start Enzyme_Assays Enzymatic Assays Start->Enzyme_Assays MIC_Testing Whole-Cell Activity: MIC Determination Start->MIC_Testing Gyrase_Supercoiling DNA Gyrase Supercoiling Assay Enzyme_Assays->Gyrase_Supercoiling Topo_Decatenation Topoisomerase IV Decatenation Assay Enzyme_Assays->Topo_Decatenation Data_Analysis Data Analysis and Comparison Gyrase_Supercoiling->Data_Analysis Topo_Decatenation->Data_Analysis MIC_Testing->Data_Analysis Conclusion Conclusion on Target Engagement Data_Analysis->Conclusion

Experimental Workflow for Target Validation

Comparative Performance Data

The efficacy of this compound is best understood in the context of other well-characterized fluoroquinolones. The following tables summarize the inhibitory concentrations (IC50) against purified enzymes and the minimum inhibitory concentrations (MIC) against various bacterial strains.

Note: As of the last update, specific experimental data for this compound is not publicly available. The data presented below for this compound is hypothetical and based on the expected performance of a novel fluoroquinolone. It serves as a template for comparison once actual data becomes available.

Table 1: In Vitro Enzymatic Inhibition (IC50 in µg/mL)
CompoundTarget EnzymeStaphylococcus aureusStreptococcus pneumoniaeEscherichia coli
This compound (Hypothetical) DNA Gyrase 0.8 1.0 0.2
Topoisomerase IV 0.5 0.6 2.5
CiprofloxacinDNA Gyrase1.52.10.1
Topoisomerase IV0.70.93.0
MoxifloxacinDNA Gyrase0.60.80.15
Topoisomerase IV0.40.52.8
LevofloxacinDNA Gyrase1.21.80.12
Topoisomerase IV0.60.73.2
Table 2: Whole-Cell Antibacterial Activity (MIC in µg/mL)
CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
This compound (Hypothetical) 0.125 1 0.06 0.03 0.5
Ciprofloxacin[5][6]0.25210.0150.25
Moxifloxacin0.0610.1250.032
Levofloxacin[7][8]0.12510.50.031

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

DNA Gyrase Supercoiling Assay

Objective: To determine the concentration of this compound required to inhibit the supercoiling activity of DNA gyrase by 50% (IC50).

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% (w/v) glycerol.

  • This compound and control fluoroquinolones

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA (final concentration ~10 µg/mL), and the diluted antibiotic.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding the Stop Solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the band intensities for supercoiled and relaxed DNA. The IC50 is the concentration of the drug that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

Topoisomerase IV Decatenation Assay

Objective: To determine the IC50 of this compound for the decatenation activity of topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV (e.g., from E. coli or S. aureus)

  • Kinetoplast DNA (kDNA)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM potassium glutamate, 10 mM MgCl2, 1 mM DTT, 1 mM ATP.

  • This compound and control fluoroquinolones

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a microcentrifuge tube, combine the assay buffer, kDNA (final concentration ~5 µg/mL), and the diluted antibiotic.

  • Initiate the reaction by adding a pre-determined amount of topoisomerase IV.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the Stop Solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Stain the gel and visualize.

  • The IC50 is the drug concentration that inhibits the decatenation of kDNA by 50%, as determined by the reduction in the intensity of the minicircle DNA bands.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.[9][10][11]

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and control antibiotics

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of this compound and control antibiotics in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.[11]

References

Comparative Analysis of Vebufloxacin's Putative Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct studies on the effects of Vebufloxacin on the gut microbiota have been published. This guide provides a comparative framework based on the known impacts of other fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) and contrasts them with other antibiotic classes, namely β-lactams and macrolides. The data presented for this compound should be considered hypothetical and serves as a template for future experimental investigation.

Introduction

The human gut microbiota is a complex ecosystem crucial for host health, influencing metabolism, immunity, and providing a barrier against pathogens. Antibiotic administration, while essential for treating bacterial infections, can significantly disrupt this delicate balance, leading to dysbiosis. This dysbiosis is characterized by a reduction in microbial diversity, shifts in the relative abundance of bacterial taxa, and an increased risk of opportunistic infections.[1]

This compound is a novel fluoroquinolone antibiotic. Understanding its impact on the gut microbiota is critical for a comprehensive assessment of its safety and clinical utility. This guide compares the documented effects of other fluoroquinolones, β-lactams, and macrolides on the gut microbiota to provide a predictive framework for this compound and to outline the necessary experimental protocols for its evaluation.

Data Presentation: Comparative Effects of Antibiotic Classes on Gut Microbiota

The following table summarizes the quantitative effects of different antibiotic classes on the gut microbiota, as reported in various studies. The effects of this compound are projected based on the trends observed with other fluoroquinolones.

Antibiotic ClassRepresentative Drug(s)Effect on Alpha Diversity (e.g., Shannon Index)Key Changes in Bacterial Phyla and GeneraReference(s)
Fluoroquinolones Ciprofloxacin, Levofloxacin, MoxifloxacinSignificant decrease in diversity and richness.[1][2]- Decrease in Firmicutes.[3] - Increase in Bacteroidetes (leading to an increased Bacteroidetes/Firmicutes ratio).[1][3] - Decrease in beneficial genera such as Faecalibacterium, Roseburia, and Bifidobacterium.[4] - Potential for overgrowth of opportunistic pathogens like Enterococcus and Klebsiella.[5][6][1][2][3][4][5][6]
This compound (Putative) This compoundPredicted: Significant decrease in diversity and richness.Predicted: - Decrease in Firmicutes. - Increase in Bacteroidetes. - Reduction in key butyrate-producing genera.-
β-Lactams Amoxicillin, Ceftriaxone, MeropenemSignificant decrease in diversity by approximately 25%.[1]- Decrease in Firmicutes.[3] - Increase in Bacteroidetes.[1] - Can lead to an overgrowth of Enterococcus and Klebsiella.[7][1][3][7]
Macrolides Azithromycin, Clarithromycin, ErythromycinSignificant decline in the number of bacterial taxa and overall diversity.[8]- Decrease in the abundance of Bifidobacterium and Lactobacillus.[4] - Reduction in the capacity for carbohydrate metabolism and short-chain fatty acid biosynthesis.[9][4][8][9]

Experimental Protocols

To empirically determine the effects of this compound on the gut microbiota, a standardized experimental protocol is essential. The following methodology is a composite based on established practices in the field.

Animal Model and Treatment
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their well-characterized immune system and gut microbiota.[10][11]

  • Housing: Animals should be housed in specific pathogen-free conditions with controlled diet and water ad libitum to minimize environmental variables.

  • Acclimatization: A minimum of one week of acclimatization is recommended before the commencement of the experiment.

  • Treatment Groups:

    • Control Group: Vehicle (e.g., sterile saline) administration.

    • This compound Group: Administration of this compound at a clinically relevant dose, adjusted for the animal's weight.

    • Comparator Antibiotic Groups: Administration of ciprofloxacin, a β-lactam (e.g., amoxicillin), and a macrolide (e.g., azithromycin) at equivalent dosages.

  • Administration Route and Duration: Oral gavage is a common route for direct gut exposure. A treatment duration of 7-14 days is typical for assessing significant changes in the microbiota.[12]

  • Sample Collection: Fecal samples should be collected at baseline (before treatment), during the treatment period, immediately after treatment cessation, and at several time points post-treatment (e.g., 1, 2, and 4 weeks) to assess the resilience of the microbiota.

Microbiota Analysis: 16S rRNA Gene Sequencing
  • DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit optimized for microbial DNA.

  • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.[13][14]

  • Library Preparation and Sequencing: The amplicons are purified, indexed, and pooled for sequencing on a high-throughput platform such as Illumina MiSeq.[15]

  • Bioinformatic Analysis:

    • Quality Control: Raw sequences are filtered to remove low-quality reads.

    • OTU Clustering: Sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

    • Taxonomic Assignment: OTUs are assigned to bacterial taxa using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Alpha diversity (within-sample diversity; e.g., Shannon, Chao1) and beta diversity (between-sample diversity; e.g., Bray-Curtis, UniFrac) are calculated.

    • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) are used to identify significant differences in microbial diversity and taxa abundance between treatment groups.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis cluster_analysis Data Analysis acclimatization Acclimatization of Mice (1 week) baseline Baseline Fecal Sample Collection acclimatization->baseline grouping Randomization into Treatment Groups (Control, this compound, Comparators) baseline->grouping treatment Daily Antibiotic Administration (7-14 days) grouping->treatment sampling_during Fecal Sample Collection (During Treatment) treatment->sampling_during sampling_post Post-Treatment Fecal Sample Collection (Day 0, Week 1, 2, 4) treatment->sampling_post dna_extraction Fecal DNA Extraction sampling_post->dna_extraction sequencing 16S rRNA Gene Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Processing & OTU Clustering sequencing->bioinformatics diversity_analysis Alpha and Beta Diversity Analysis bioinformatics->diversity_analysis statistical_analysis Statistical Comparison of Groups diversity_analysis->statistical_analysis reporting Reporting of Findings statistical_analysis->reporting TLR4_Signaling_Pathway antibiotics Fluoroquinolones (e.g., this compound) gram_neg Gram-Negative Bacteria antibiotics->gram_neg Inhibition lps Lipopolysaccharide (LPS) gram_neg->lps Release tlr4 TLR4/MD-2 Complex lps->tlr4 Activation myd88 MyD88 tlr4->myd88 Recruitment nfkb NF-κB Activation myd88->nfkb Signaling Cascade cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Upregulation

References

Comparative Efficacy of Fluoroquinolones: A Statistical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "Vebufloxacin" did not yield publicly available comparative efficacy data. This guide has been prepared as a template using Moxifloxacin, a well-documented fluoroquinolone, to demonstrate the requested format and content. Researchers can adapt this structure for this compound should data become available.

This guide provides a statistical analysis of the comparative efficacy of Moxifloxacin against other key fluoroquinolones, primarily Ciprofloxacin and Levofloxacin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these antibacterial agents.

I. In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro activity of fluoroquinolones is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1][2] The following table summarizes the comparative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Moxifloxacin, Ciprofloxacin, and Levofloxacin against a panel of clinically relevant bacterial pathogens.

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Klebsiella pneumoniae Moxifloxacin14
Ciprofloxacin0.120.5
Levofloxacin0.52
Pseudomonas aeruginosa Moxifloxacin37.5% susceptible-
Ciprofloxacin65% susceptible-
Levofloxacin57.5% susceptible-
Stenotrophomonas maltophilia Moxifloxacin0.75>32
Ciprofloxacin4>32
Levofloxacin1.5>32
Acinetobacter baumannii Moxifloxacin0.1216
Ciprofloxacin0.564
Levofloxacin0.258

Data compiled from multiple sources.[3][4][5]

II. In Vivo Efficacy: Murine Infection Models

In vivo studies are crucial for evaluating the efficacy of an antibiotic in a living organism. The following table summarizes the results of comparative efficacy studies of Moxifloxacin in murine infection models.

Infection ModelPathogenTreatment RegimenKey Findings
Murine Bacteremia Model B. fragilis & E. coliMoxifloxacin (3 days)Similar improved survival rates compared to imipenem.[6]
Murine Tuberculosis Aerosol Infection Model M. tuberculosisMoxifloxacin (dose-fractionated)Most efficacious among tested fluoroquinolones, with a 3.0 ± 0.2 log₁₀ CFU/lung reduction.[7]
Murine Sepsis Model Methicillin-resistant S. aureus (MRSA)PM181104 (novel antibiotic) vs. Linezolid and VancomycinThe novel antibiotic showed 100% effective dose at 2.5 and 5.0 mg/kg.[8]
Murine Abscess Model Methicillin-resistant S. aureus (MRSA)Various treatmentsDemonstrates a protocol for evaluating in vivo antibacterial activity.[9]
III. Clinical Efficacy: Community-Acquired Pneumonia (CAP)

Clinical trials provide the ultimate assessment of a drug's efficacy and safety in humans. The following table summarizes the findings of a comparative study between Moxifloxacin and Levofloxacin for the treatment of Community-Acquired Pneumonia (CAP) in elderly patients.

StudyTreatment ArmsPrimary EndpointResults
CAPRIE Trial Moxifloxacin (400 mg daily) vs. Levofloxacin (500 mg daily)Clinical cure rate at test-of-cureMoxifloxacin: 92.9%; Levofloxacin: 87.9% (P = 0.2).[10][11][12]
Clinical recovery by days 3-5Moxifloxacin: 97.9%; Levofloxacin: 90.0% (P = 0.01).[10][11][12]

Another study comparing Moxifloxacin monotherapy to Levofloxacin plus metronidazole for CAP with aspiration factors found a clinical cure was achieved in 76.7% of the moxifloxacin group versus 51.7% in the levofloxacin plus metronidazole group.[13][14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol is a generalized procedure for determining the MIC of fluoroquinolones.[2][15][16]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the fluoroquinolones in an appropriate solvent. Perform serial two-fold dilutions to obtain a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on a suitable agar medium. Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Inoculation: Dispense the diluted antibiotic solutions into a 96-well microtiter plate. Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy Murine Lung Infection Model Protocol

This protocol outlines a general procedure for assessing the in vivo efficacy of fluoroquinolones in a murine lung infection model.[17][18][19]

  • Animal Acclimatization: House mice in appropriate conditions and allow them to acclimatize for a specified period before the experiment.

  • Immunosuppression (if required): For certain pathogens, mice may be rendered neutropenic by administering cyclophosphamide.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test pathogen in a suitable medium or saline.

  • Infection: Anesthetize the mice and instill the bacterial suspension intranasally or via intratracheal injection to induce a lung infection.

  • Treatment: At a predetermined time post-infection, administer the test antibiotic (e.g., Moxifloxacin) and comparator drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of illness and mortality.

  • Endpoint Analysis: At specific time points, euthanize subsets of animals. Harvest the lungs, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

  • Data Analysis: Compare the bacterial loads in the lungs of treated groups to the untreated control group to determine the reduction in bacterial burden.

Visualizations

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[20][21][] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[21]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topo_IV inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling relieves DSB Double-Strand DNA Breaks DNA_Gyrase->DSB DNA_Decatenation DNA Decatenation Topo_IV->DNA_Decatenation enables Topo_IV->DSB Replication_Fork Replication Fork Replication_Fork->DNA_Supercoiling Replication_Fork->DNA_Decatenation Cell_Death Bacterial Cell Death DSB->Cell_Death Murine_Lung_Infection_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization Immunosuppression Immunosuppression (optional) Acclimatization->Immunosuppression Infection Induce Lung Infection Immunosuppression->Infection Inoculum_Prep Inoculum Preparation Inoculum_Prep->Infection Treatment Administer Antibiotics Infection->Treatment Monitoring Clinical Monitoring Treatment->Monitoring Endpoint Euthanasia & Lung Harvest Monitoring->Endpoint CFU_Count Bacterial Load (CFU) Endpoint->CFU_Count Data_Analysis Statistical Analysis CFU_Count->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Vebufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The integrity of scientific research extends beyond the laboratory bench; it encompasses the responsible management and disposal of all chemical substances, including investigational drugs like vebufloxacin. Adherence to proper disposal protocols is paramount to ensure personnel safety, protect the environment, and maintain regulatory compliance. This document provides essential, step-by-step guidance for the safe and logistical handling of this compound waste.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a member of the fluoroquinolone class of antibiotics, its disposal should be managed in accordance with the general principles for this group of compounds and in compliance with local, state, and federal regulations for pharmaceutical waste.

Core Principles of this compound Disposal

The primary objective is to prevent the release of active pharmaceutical ingredients (APIs) into the environment. Fluoroquinolones, as a class, can have ecotoxicological effects and contribute to the development of antibiotic resistance. Therefore, direct disposal into sanitary sewers or municipal trash without appropriate deactivation or containment is strongly discouraged.

Hazardous Waste Classification

To determine the appropriate disposal pathway, a hazardous waste determination must be performed. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on the F, K, P, or U lists, or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4]

Quantitative Data for Hazardous Waste Characterization:

CharacteristicEPA Waste CodeThresholdRelevance to this compound
Ignitability D001Liquid with a flash point < 60°C (140°F)[3]Unlikely for solid this compound, but solutions may be flammable depending on the solvent.
Corrosivity D002Aqueous solution with a pH ≤ 2 or ≥ 12.5[3]The pH of this compound solutions should be measured.
Reactivity D003Unstable, reacts violently with water, or generates toxic gases[3]Unlikely based on the general chemical structure of fluoroquinolones.
Toxicity D004 - D043Exceeds specific concentration limits in a Toxicity Characteristic Leaching Procedure (TCLP) test[3]A TCLP test may be required if there is reason to believe this compound could leach harmful constituents.

This table summarizes the key EPA hazardous waste characteristics. A formal hazardous waste determination should be conducted by trained environmental health and safety (EHS) personnel.

Recommended Disposal Procedures

The following step-by-step process outlines the recommended procedure for the disposal of this compound. This workflow is designed to ensure safety and compliance.

G cluster_0 This compound Disposal Workflow cluster_1 A Step 1: Waste Identification & Segregation B Step 2: Hazardous Waste Determination A->B A_desc Segregate this compound waste (pure drug, contaminated labware, solutions) from general laboratory waste. C Step 3: Containerization & Labeling B->C B_desc Consult with EHS to classify the waste as hazardous or non-hazardous based on EPA criteria. D Step 4: On-site Accumulation C->D C_desc Use chemically compatible, sealed, and clearly labeled containers. Include 'Hazardous Waste' and the chemical name. E Step 5: Off-site Disposal D->E D_desc Store in a designated, secure satellite accumulation area, following institutional time and quantity limits. E_desc Arrange for pickup and disposal by a licensed hazardous waste vendor. Incineration is the preferred method for pharmaceutical waste.

A logical workflow for the proper disposal of this compound waste.

Experimental Protocols for Waste Management (General)

While specific experimental protocols for this compound degradation are not available, general principles for managing spills and decontaminating labware for fluoroquinolones can be applied.

Small Spill Cleanup Protocol:

  • Personnel Protection: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Cordon off the spill area to prevent spreading.

  • Absorption: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collection: Carefully sweep or scoop the absorbed material and any solid this compound into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. If a more robust decontamination is required, consult with your institution's EHS department for an appropriate deactivating agent.

  • Waste Disposal: Dispose of all cleanup materials (absorbent, contaminated PPE) as hazardous waste.

Decontamination of Laboratory Glassware and Equipment:

  • Initial Rinse: Rinse glassware and equipment that have come into contact with this compound with an appropriate solvent (e.g., ethanol or methanol) to remove the bulk of the residue. Collect the rinsate as hazardous waste.

  • Washing: Wash with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or use an oven as appropriate.

Alternative Disposal Options

For small quantities of expired or unused this compound, the following options may be considered, in order of preference:

  • Drug Take-Back Programs: The most preferred method. Check with your institution or local authorities for authorized pharmaceutical take-back programs.

  • Mail-Back Programs: Some programs provide pre-paid envelopes for mailing unwanted medications to a licensed disposal facility.

  • Disposal in Household Trash (if no other options are available): This method should only be used as a last resort and is generally not recommended for research quantities. If this is the only option, follow these FDA guidelines:

    • Remove the drug from its original container.

    • Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter.[5]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[5]

    • Dispose of the container in the household trash.[5]

    • Scratch out all personal information on the prescription label to make it unreadable.[5]

Under no circumstances should this compound be flushed down the toilet or drain. This can lead to the contamination of water systems.

By implementing these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, the community, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vebufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational plans are critical for the protection of laboratory personnel handling Vebufloxacin. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe research environment.

This compound is identified as a fluoroquinolone antibiotic.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile of the fluoroquinolone class of antibiotics indicates potential for significant health effects. Researchers must handle this compound with care, adhering to stringent safety protocols derived from data on similar compounds and the known risks associated with this drug class.

Hazard Analysis and Personal Protective Equipment (PPE)

The primary hazards associated with fluoroquinolones include potential for tendonitis and tendon rupture, central nervous system effects (such as insomnia, dizziness, and seizures), and psychiatric reactions.[2][3][4] Accidental ingestion may lead to effects similar to those observed in clinical use.[2] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.

Potential Hazard Required Personal Protective Equipment Standard
Inhalation NIOSH-approved N95 or higher-level respirator29 CFR 1910.134
Skin Contact Chemical-resistant gloves (e.g., nitrile)ASTM F739
Laboratory coat or gownANSI/AAMI PB70
Eye Contact Safety glasses with side shields or chemical splash gogglesANSI Z87.1
Ingestion No eating, drinking, or smoking in the laboratoryGeneral Lab Safety

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

2. Handling and Use:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Wear all required PPE as specified in the table above.

  • Avoid the generation of dust.

  • After handling, thoroughly wash hands and forearms with soap and water.

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Personnel involved in the cleanup must wear appropriate PPE.

  • Contain the spill using absorbent materials.

  • Collect the spilled material and place it in a sealed, labeled container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous waste. The safest method is through a licensed drug take-back program or a certified hazardous waste disposal company.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and absorbent pads, should be collected in a designated, sealed waste container. This container should be clearly labeled as hazardous waste and disposed of according to institutional and local regulations.

  • "Empty" Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste End End Dispose of Waste->End Start Start Start->Don PPE

This compound Handling Workflow

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Continuous risk assessment and adherence to institutional safety policies are paramount.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.